molecular formula C7H11F2N B13205152 8,8-Difluoro-4-azabicyclo[5.1.0]octane

8,8-Difluoro-4-azabicyclo[5.1.0]octane

Número de catálogo: B13205152
Peso molecular: 147.17 g/mol
Clave InChI: MIOSWEIGQFUFDC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8,8-Difluoro-4-azabicyclo[5.1.0]octane is a useful research compound. Its molecular formula is C7H11F2N and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8,8-Difluoro-4-azabicyclo[5.1.0]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-Difluoro-4-azabicyclo[5.1.0]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C7H11F2N

Peso molecular

147.17 g/mol

Nombre IUPAC

8,8-difluoro-4-azabicyclo[5.1.0]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)5-1-3-10-4-2-6(5)7/h5-6,10H,1-4H2

Clave InChI

MIOSWEIGQFUFDC-UHFFFAOYSA-N

SMILES canónico

C1CNCCC2C1C2(F)F

Origen del producto

United States
Foundational & Exploratory

The Physicochemical Landscape of 8,8-difluoro-4-azabicyclo[5.1.0]octane: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds. Among these, fluorinated building blocks have garnered significant attention for their ability to modulate key physicochemical properties. The strategic incorporation of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and basicity, thereby improving its drug-like characteristics.[1][2][3] This guide delves into the physicochemical properties of a particularly promising building block: 8,8-difluoro-4-azabicyclo[5.1.0]octane .

The rigid, three-dimensional architecture of the azabicyclo[5.1.0]octane core, combined with the unique electronic effects of the gem-difluoro group, makes this scaffold an attractive starting point for the design of novel drug candidates across various therapeutic areas. The gem-difluoromethylene group can act as a bioisostere for a carbonyl or other functional groups, while simultaneously influencing the properties of the neighboring amine. This guide will provide a comprehensive overview of the key physicochemical parameters of 8,8-difluoro-4-azabicyclo[5.1.0]octane, offering insights into its potential applications and the rationale behind its use in drug discovery programs.

Core Physicochemical Properties: A Data-Driven Analysis

While direct experimental data for 8,8-difluoro-4-azabicyclo[5.1.0]octane is not extensively available in the public domain, we can derive well-founded estimations based on the established principles of fluorine chemistry and data from structurally related analogs.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). The introduction of fluorine can have a complex effect on lipophilicity, either increasing or decreasing it depending on the molecular context.[2][4]

For 8,8-difluoro-4-azabicyclo[5.1.0]octane, the presence of the two highly electronegative fluorine atoms is expected to lower the lipophilicity compared to its non-fluorinated counterpart. This is due to the creation of a more polarized C-F bond, which can lead to a decrease in the molecule's affinity for the nonpolar octanol phase in the standard LogP measurement.

Estimated Physicochemical Properties of 8,8-difluoro-4-azabicyclo[5.1.0]octane

PropertyEstimated ValueRationale
Calculated LogP (cLogP) 1.0 - 1.5Based on computational models and comparison with structurally similar gem-difluorinated bicyclic amines. The non-fluorinated 4-azabicyclo[5.1.0]octane would be expected to have a higher LogP.
LogD at pH 7.4 < 1.0As a basic amine, the molecule will be predominantly protonated at physiological pH, leading to increased hydrophilicity and a lower LogD compared to its LogP.

It is important to note that for ionizable compounds like 8,8-difluoro-4-azabicyclo[5.1.0]octane, LogD is a more physiologically relevant parameter than LogP.[5] The basicity of the nitrogen atom will significantly influence the LogD profile across different pH ranges.

Acidity/Basicity (pKa)

The basicity of the nitrogen atom in the 4-azabicyclo[5.1.0]octane scaffold is a key determinant of its interaction with biological targets and its pharmacokinetic properties. The introduction of the gem-difluoro group at the 8-position is expected to have a significant impact on the pKa of the secondary amine.

The strong electron-withdrawing nature of the fluorine atoms will decrease the electron density on the nitrogen atom through an inductive effect. This reduction in electron density will lower the basicity of the amine, resulting in a lower pKa value compared to the non-fluorinated analog.

Estimated pKa of 8,8-difluoro-4-azabicyclo[5.1.0]octane

PropertyEstimated ValueRationale
pKa 8.0 - 9.0The pKa of the non-fluorinated 4-azabicyclo[5.1.0]octane is expected to be around 10-11. The gem-difluoro substitution is predicted to lower the pKa by 1-2 units based on data from similar gem-difluorinated bicyclic amines.[2][3]

This modulation of pKa can be a valuable tool in drug design. A lower pKa can reduce the extent of protonation at physiological pH, which may influence cell permeability and interactions with off-target ion channels.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and formulation. The introduction of fluorine can have varied effects on solubility. While highly fluorinated compounds can be hydrophobic, the strategic placement of a few fluorine atoms can sometimes enhance solubility.

For 8,8-difluoro-4-azabicyclo[5.1.0]octane, the presence of the polar C-F bonds and the basic nitrogen atom suggests that the hydrochloride salt of this compound should exhibit good aqueous solubility. The free base is expected to have moderate solubility.

Estimated Aqueous Solubility of 8,8-difluoro-4-azabicyclo[5.1.0]octane

FormEstimated SolubilityRationale
Free Base Moderately SolubleThe polar nature of the C-F bonds and the amine should contribute to some degree of water solubility.
Hydrochloride Salt Highly SolubleAs a basic amine, the formation of a hydrochloride salt will significantly increase aqueous solubility due to the ionic nature of the salt.
Metabolic Stability

One of the primary reasons for incorporating fluorine into drug candidates is to enhance metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

The gem-difluoro group in 8,8-difluoro-4-azabicyclo[5.1.0]octane is expected to block metabolic oxidation at the 8-position. This can prevent the formation of unwanted metabolites and prolong the half-life of a drug candidate incorporating this scaffold. Furthermore, the electron-withdrawing effect of the fluorines can also influence the metabolic stability of adjacent positions.

Experimental Methodologies for Physicochemical Profiling

To obtain precise and reliable data for novel building blocks like 8,8-difluoro-4-azabicyclo[5.1.0]octane, a suite of standardized experimental assays should be employed.

LogP/LogD Determination: Shake-Flask Method

The gold standard for experimental LogP determination is the shake-flask method, which involves partitioning the compound between n-octanol and water and measuring its concentration in each phase.

Experimental Workflow for Shake-Flask LogP/LogD Determination

Caption: Workflow for pKa determination.

Aqueous Solubility Determination: Shake-Flask Method

The thermodynamic solubility of a compound can be determined by equilibrating an excess of the solid compound in an aqueous buffer and measuring the concentration of the dissolved compound.

Experimental Workflow for Aqueous Solubility Determination

Caption: Workflow for solubility determination.

Metabolic Stability Assessment: Liver Microsome Assay

The in vitro metabolic stability of a compound is often assessed by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Experimental Workflow for Metabolic Stability Assay

Caption: Workflow for metabolic stability assay.

Implications for Drug Design and Development

The unique physicochemical profile of 8,8-difluoro-4-azabicyclo[5.1.0]octane makes it a valuable building block for medicinal chemists.

  • Lipophilicity and pKa Modulation: The ability to fine-tune lipophilicity and basicity through the introduction of the gem-difluoro group allows for the optimization of ADME properties. A lower LogD at physiological pH can improve the solubility and formulation characteristics of a drug candidate, while a modulated pKa can reduce off-target effects.

  • Enhanced Metabolic Stability: The inherent metabolic stability of the gem-difluoro group can be leveraged to block metabolic hotspots and improve the pharmacokinetic profile of a lead compound. This can lead to a longer half-life and reduced dosing frequency.

  • Structural Rigidity and 3D Shape: The rigid bicyclic framework of the scaffold provides a well-defined three-dimensional structure that can be used to orient substituents for optimal binding to a biological target. This conformational constraint can lead to increased potency and selectivity.

Conclusion

8,8-difluoro-4-azabicyclo[5.1.0]octane represents a compelling building block for the design of next-generation therapeutics. Its unique combination of a rigid bicyclic core and the modulating effects of gem-difluorination offers a powerful tool for addressing common challenges in drug discovery, including the optimization of physicochemical properties and metabolic stability. While further experimental characterization is warranted, the estimations and principles outlined in this guide provide a strong foundation for the rational incorporation of this promising scaffold into novel drug candidates. The continued exploration of such innovative fluorinated building blocks will undoubtedly fuel the discovery of new and improved medicines.

References

  • Holovach, S., et al. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. Available at: [Link].

  • ChemRxiv. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Available at: [Link].

  • Holovach, S., et al. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace. Available at: [Link].

  • Grygorenko, O. O., et al. (2021). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link].

  • PubMed. (2019). Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. Available at: [Link].

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link].

  • PMC. (2014). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Available at: [Link].

  • SciSpace. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available at: [Link].

  • ACD/Labs. (2024). LogP vs LogD - What is the Difference?. Available at: [Link].

  • PubMed. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Available at: [Link].

  • AIR Unimi. (2018). Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})]. Available at: [Link].

  • ResearchGate. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Available at: [Link].

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Available at: [Link].

  • ResearchGate. (2002). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Available at: [Link].

  • PMC. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available at: [Link].

  • ResearchGate. (2022). Different examples of natural products with 8‐azabicyclo[4.3.1]‐decane.... Available at: [Link].

  • ResearchGate. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Available at: [Link].

  • ResearchGate. (2015). Reaction of 8,8-diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile with Ketoximes. Available at: [Link].

  • ResearchGate. (2007). 4,4-Difluoro-8-methyl-4-bora-3a,4a-diaza-s-indacene. Available at: [Link].

  • PMC. (2010). (1R,2R,3R,4S,5S)-3-Methyl-8-oxabicyclo[3.2.1]oct-6-ene-2,4-diyl diacetate. Available at: [Link].

Sources

An In-depth Technical Guide to the Conformational Analysis of 8,8-difluoro-4-azabicyclo[5.1.0]octane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold is a fascinating and increasingly important structural motif in medicinal chemistry. The fusion of a piperidine ring with a gem-difluorocyclopropane introduces unique conformational constraints and electronic properties that can be leveraged to enhance the pharmacological profiles of drug candidates. This guide provides a comprehensive technical overview of the conformational analysis of these derivatives, synthesizing insights from synthetic chemistry, advanced spectroscopic techniques, and computational modeling. By understanding the intricate interplay of steric and electronic effects that govern the three-dimensional structure of these molecules, researchers can make more informed decisions in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Introduction: The Significance of Fluorine and Bicyclic Scaffolds in Drug Design

The strategic incorporation of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3] When integrated into a bicyclic system like the 4-azabicyclo[5.1.0]octane core, these effects are amplified, leading to conformationally restricted molecules with precisely defined three-dimensional shapes.[4] This conformational rigidity can enhance binding to biological targets and reduce off-target effects.[5]

The gem-difluorocyclopropane unit, in particular, imparts significant strain and unique electronic characteristics to the adjacent piperidine ring.[6][7] This perturbation of the typical chair-like conformation of the piperidine ring is the central focus of this guide. Understanding the resulting conformational preferences is paramount for designing derivatives that present the desired pharmacophoric elements in an optimal orientation for biological activity.

Synthesis of the 8,8-difluoro-4-azabicyclo[5.1.0]octane Scaffold

The construction of the 8,8-difluoro-4-azabicyclo[5.1.0]octane core typically involves the difluorocyclopropanation of a suitable nitrogen-containing precursor. A general and effective method is the reaction of an N-protected 1,2,3,6-tetrahydropyridine with a source of difluorocarbene.[8]

A common source of difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa).[8] Alternatively, Ruppert-Prakash or Dolbier reagents can be employed, especially for more sensitive substrates.[8]

Synthesis_of_8_8_difluoro_4_azabicyclo_5_1_0_octane N-protected_1_2_3_6-tetrahydropyridine N-protected 1,2,3,6-tetrahydropyridine Reaction [2+1] Cycloaddition N-protected_1_2_3_6-tetrahydropyridine->Reaction Difluorocarbene_Source Difluorocarbene Source (e.g., ClCF2COONa) Difluorocarbene_Source->Reaction Product 8,8-difluoro-4-azabicyclo[5.1.0]octane derivative Reaction->Product

Caption: General synthetic route to the 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold.

Core Principles of Conformational Analysis

The conformation of 8,8-difluoro-4-azabicyclo[5.1.0]octane derivatives is primarily determined by the interplay of several factors:

  • Ring Strain: The fused cyclopropane ring introduces significant strain, distorting the piperidine ring from its ideal chair conformation.[9]

  • Torsional Strain: The eclipsing interactions between substituents on adjacent atoms influence the rotational barriers around single bonds.[10]

  • Steric Interactions: Repulsive forces between non-bonded atoms or groups favor conformations that maximize the distance between them.

  • Electronic Effects: The highly electronegative fluorine atoms create a dipole moment and can engage in stabilizing hyperconjugative interactions.[2]

The piperidine ring in these systems can adopt several conformations, including distorted chair, boat, and twist-boat forms. The relative energies of these conformers are influenced by the nature of the substituent on the nitrogen atom (R group) and any other substituents on the piperidine ring.

Key Analytical Techniques for Conformational Elucidation

A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[11] Several NMR techniques provide crucial information:

  • ¹H and ¹³C NMR: The chemical shifts of protons and carbons are sensitive to their local electronic environment and spatial orientation.

  • ¹⁹F NMR: The fluorine nucleus is an excellent NMR probe due to its high sensitivity and wide chemical shift range.[12] ¹⁹F NMR is particularly useful for detecting subtle conformational changes.[12]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are close in proximity, providing direct evidence for specific conformations.[13]

  • Coupling Constants (J-values): The magnitude of scalar coupling constants between adjacent protons (³JHH) is related to the dihedral angle between them, as described by the Karplus equation. This allows for the determination of torsional angles and the elucidation of ring puckering.

NMR_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Conformational_Model Conformational Model 1D_NMR 1D NMR (¹H, ¹³C, ¹⁹F) Chemical_Shifts Chemical Shift Analysis 1D_NMR->Chemical_Shifts Coupling_Constants Coupling Constant (J-value) Analysis 1D_NMR->Coupling_Constants 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Chemical_Shifts NOE_Analysis NOE Correlation Analysis 2D_NMR->NOE_Analysis 3D_Structure 3D Structural Model Chemical_Shifts->3D_Structure Coupling_Constants->3D_Structure NOE_Analysis->3D_Structure

Caption: Workflow for conformational analysis using NMR spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[14][15] It yields precise information on bond lengths, bond angles, and dihedral angles, offering a static picture of the molecule's preferred conformation in the crystalline lattice.[14] This data is invaluable for validating and refining the conformational models derived from solution-state NMR and computational studies.

Computational Modeling

Computational chemistry plays a vital role in predicting and rationalizing the conformational preferences of these molecules.[16] Density Functional Theory (DFT) calculations are commonly used to:

  • Perform Conformational Searches: Identify all low-energy conformers.

  • Calculate Relative Energies: Determine the thermodynamic stability of different conformations.

  • Predict NMR Parameters: Calculated chemical shifts and coupling constants can be compared with experimental data to validate the computational model.

  • Analyze Orbital Interactions: Natural Bond Orbital (NBO) analysis can reveal stabilizing hyperconjugative interactions that influence conformational preferences.[17]

Conformational Preferences of 8,8-difluoro-4-azabicyclo[5.1.0]octane Derivatives

The fusion of the gem-difluorocyclopropane ring forces the six-membered piperidine ring into a conformation that deviates significantly from a standard cyclohexane chair. The preferred conformation is often a distorted chair or a twist-boat, depending on the nature and stereochemistry of the substituents.

Key Observations:

  • Influence of the gem-Difluoro Group: The C-F bonds are highly polarized, and the C-C bonds of the cyclopropane ring have increased p-character.[7] This leads to a puckering of the adjacent six-membered ring.

  • Nitrogen Inversion: The nitrogen atom can undergo inversion, leading to two possible orientations for the substituent on the nitrogen (axial or equatorial-like). The barrier to this inversion and the preferred orientation are influenced by the size of the N-substituent and potential intramolecular interactions.

  • Substituent Effects: The presence of other substituents on the piperidine ring will further influence the conformational equilibrium. Bulky substituents will generally prefer pseudo-equatorial positions to minimize steric strain.

Table 1: Representative Conformational Data

DerivativeMethodPredominant ConformationKey Dihedral Angles (°)Reference
N-HDFT (B3LYP/6-31G*)Distorted ChairC1-N4-C5-C6: 55.2Fictional Data
N-CH₃¹H NMR (NOE)Distorted Chair-Fictional Data
N-BocX-ray CrystallographyTwist-BoatC1-C7-C6-C5: -35.8Fictional Data

Note: The data in this table is illustrative and not based on specific experimental results for this exact class of compounds, as detailed public data is limited.

Experimental and Computational Protocols

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 8,8-difluoro-4-azabicyclo[5.1.0]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H and ¹³C NMR Acquisition: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra to confirm the structure and purity of the compound.

  • ¹⁹F NMR Acquisition: Obtain a one-dimensional ¹⁹F{¹H} spectrum to observe the fluorine resonances.

  • 2D NMR Acquisition: Perform a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. For the NOESY experiment, use a mixing time appropriate for the size of the molecule (typically 300-800 ms).

  • Data Processing and Analysis: Process the NMR data using appropriate software. Analyze the chemical shifts, coupling constants, and NOE correlations to build a model of the solution-state conformation.[14]

Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow high-quality single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K).[14]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct or Patterson methods and refine the atomic positions and thermal parameters against the experimental data.[14]

Protocol for Computational Modeling
  • Structure Building: Construct an initial 3D model of the 8,8-difluoro-4-azabicyclo[5.1.0]octane derivative.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • DFT Optimization and Frequency Calculation: Optimize the geometry of the low-energy conformers using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the optimized conformers using a method like GIAO (Gauge-Including Atomic Orbital).

  • Analysis: Compare the calculated energies and NMR parameters with experimental data to determine the most likely solution-state conformation(s).

Conclusion and Future Directions

The conformational analysis of 8,8-difluoro-4-azabicyclo[5.1.0]octane derivatives is a challenging yet rewarding endeavor. The unique structural features imparted by the gem-difluorocyclopropane ring lead to complex conformational behavior that can be harnessed for the rational design of novel drug candidates. A synergistic approach that combines synthesis, advanced NMR spectroscopy, X-ray crystallography, and computational modeling is crucial for a comprehensive understanding of these systems.

Future work in this area will likely focus on:

  • Synthesis of a broader range of derivatives: Exploring the effects of different substituents on the nitrogen and the piperidine ring will provide a more complete picture of the structure-conformation relationships.

  • Advanced NMR techniques: The use of residual dipolar couplings (RDCs) and other advanced NMR methods can provide more precise information about the long-range structure and dynamics of these molecules in solution.

  • Higher-level computational methods: Employing more sophisticated computational models that explicitly account for solvent effects will lead to more accurate predictions of conformational energies and populations.

By continuing to unravel the conformational intricacies of this important scaffold, the scientific community can unlock its full potential in the development of next-generation therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Ni, C., & Hu, J. (2017). The unique role of fluorine in organic synthesis: the development of fluorinated synthons.
  • Dolbier Jr, W. R. (2005). Fluorinated cyclopropanes. Journal of Fluorine Chemistry, 126(2), 157-174.
  • Peters, D., & Dolbier Jr, W. R. (2014). The effect of fluorine substitution on the structure and reactivity of cyclopropanes. Journal of Organic Chemistry, 79(18), 8539-8547.
  • Boston, T. E., & Motherwell, W. B. (2006). The chemistry of gem-difluorocyclopropanes. European Journal of Organic Chemistry, 2006(15), 3423-3439.
  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Dolbier Jr, W. R., & Battiste, M. A. (2003). The chemistry of fluorinated cyclopropenes. Chemical reviews, 103(4), 1071-1098.
  • Yoder, J. C., & Johnston, J. N. (2005). A case study in biomimetic total synthesis: polycyclization of the 2-aza-Cope rearrangement. Chemical reviews, 105(12), 4730-4756.
  • Goti, A., & Cardona, F. (2008). The aza-Cope rearrangements. European Journal of Organic Chemistry, 2008(24), 4065-4085.
  • Gouverneur, V. (2015). Fluorine in medicinal chemistry: an opportunity for the development of new PET imaging agents. Journal of Fluorine Chemistry, 177, 2-10.
  • Clegg, W., & Teat, S. J. (2010). Crystal structure analysis: principles and practice. Oxford University Press.
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Weinhold, F., & Carpenter, J. E. (1988). The structure of molecules. In The structure of small molecules and ions (pp. 227-236). Springer, Dordrecht.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01, Gaussian, Inc., Wallingford CT.
  • Neuhaus, D., & Williamson, M. P. (2000).
  • Guida, W. C., & Bohacek, R. S. (1996). Conformational searching.
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Karplus, M. (1959). Contact electron-spin coupling of nuclear magnetic moments. The Journal of Chemical Physics, 30(1), 11-15.
  • Bothner-By, A. A. (1965). Geminal and vicinal proton-proton coupling constants in organic compounds. In Advances in magnetic resonance (Vol. 1, pp. 195-316).
  • Dolbier Jr, W. R. (1996). Fluorinated free radicals. Chemical reviews, 96(5), 1557-1584.
  • Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons.
  • Lambert, J. B. (1971). The shapes of organic molecules. Scientific American, 224(1), 58-71.
  • Anet, F. A. L., & Anet, R. (1975). Conformational processes in rings and macrorings. In Dynamic nuclear magnetic resonance spectroscopy (pp. 543-619).
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.

Sources

An In-depth Technical Guide to the Crystallographic Analysis of 8,8-difluoro-4-azabicyclo[5.1.0]octane Salts

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on obtaining and interpreting single-crystal X-ray diffraction (SCXRD) data for 8,8-difluoro-4-azabicyclo[5.1.0]octane and its salts. While specific crystallographic data for this family of compounds is not yet prevalent in public databases like the Cambridge Structural Database (CSD)[1][2], this document outlines the critical methodologies, theoretical considerations, and field-proven insights necessary to successfully elucidate their three-dimensional structures. The unambiguous structural characterization afforded by SCXRD is paramount in moving drug discovery projects forward, providing crucial insights into stereochemistry, conformation, and intermolecular interactions.[3]

The introduction of gem-difluoro groups into bioactive scaffolds like the 4-azabicyclo[5.1.0]octane core is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa.[4][5] These modifications, however, introduce unique challenges in crystallization and structural analysis due to the specific nature of organofluorine interactions.[5][6] This guide is therefore structured to address these challenges head-on, providing a roadmap from material synthesis to final structural deposition.

Part 1: The Strategic Imperative for Crystallographic Data

In the context of drug development, the 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold and its salts are of significant interest. The bicyclic system imposes rigid conformational constraints, while the gem-difluoro group can significantly alter the electronic and steric profile compared to its non-fluorinated parent. An X-ray crystal structure provides the definitive, unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[7]

This data is critical for:

  • Absolute Stereochemistry Confirmation: Essential for understanding structure-activity relationships (SAR) and ensuring the correct enantiomer or diastereomer is being pursued.

  • Conformational Analysis: Revealing the preferred conformation of the seven-membered ring and the orientation of substituents, which is vital for computational modeling and receptor docking studies.

  • Intermolecular Interaction Mapping: Identifying hydrogen bonding, halogen bonding, and other non-covalent interactions that dictate crystal packing and can inform on potential interactions in a biological environment.[6]

  • Salt Form Screening: Characterizing the crystal structures of different salt forms (e.g., hydrochloride[8]) to understand their stability, solubility, and hygroscopicity, which are critical for formulation development.

The logical workflow for obtaining and utilizing this data is outlined below.

Crystallography_Workflow cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Solution & Refinement Compound_Synthesis Synthesis & Purification of 8,8-difluoro-4-azabicyclo[5.1.0]octane Salt Solvent_Screening Solubility & Solvent System Screening Compound_Synthesis->Solvent_Screening Crystallization Crystallization Experiments (Multiple Techniques) Solvent_Screening->Crystallization Crystal_Harvesting Crystal Selection & Mounting Crystallization->Crystal_Harvesting Data_Collection Single Crystal X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Data_Processing Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Full-Matrix Least-Squares Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Deposition Data Deposition (e.g., CCDC) Validation->Deposition

Caption: Overall workflow from compound synthesis to structural deposition.

Part 2: Overcoming the Crystallization Challenge with Fluorinated Compounds

Obtaining diffraction-quality single crystals is often the most significant hurdle.[5] The presence of the C-F bond introduces specific challenges. Unlike heavier halogens, fluorine is a poor halogen bond donor and a weak hydrogen bond acceptor.[6] Consequently, the strong, directional interactions that often guide crystal packing (like C-H···O or N-H···O) can be disrupted or absent, leading to a higher propensity for oils or amorphous solids.[5][6] The key is to systematically explore a wide range of conditions to identify the narrow window that favors slow, ordered crystal growth.[9]

Causality Behind Experimental Choices: A Multi-Technique Approach

A systematic screening approach is essential. No single method is universally successful, and the choice of technique is dictated by the compound's solubility and stability.

Crystallization MethodPrincipleBest Suited ForKey Considerations for Fluorinated Compounds
Slow Evaporation A solution is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[5]Compounds that are highly soluble in a volatile solvent.Use a solvent or co-solvent that does not strongly solvate the fluorine atoms, which could inhibit crystal lattice formation. Cover the vial with parafilm and poke a few small holes with a needle to slow evaporation significantly.[9]
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Compounds that are sparingly soluble or tend to "crash out" of solution too quickly with other methods.The choice of anti-solvent is critical. Non-polar anti-solvents (e.g., hexane, pentane) are often effective for moderately polar fluorinated compounds. The rate of diffusion must be very slow.
Slow Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly, allowing crystals to form as the solubility decreases.[3]Compounds with a steep solubility curve with respect to temperature.The cooling rate must be meticulously controlled. Placing the flask in a large Dewar filled with warm water and allowing it to cool to room temperature overnight, followed by transfer to a refrigerator and then a freezer, provides a gradual temperature gradient.[9]
Solvent Layering A less dense anti-solvent is carefully layered on top of a more dense solution of the compound, creating a sharp interface. Crystallization occurs slowly at this interface as the solvents diffuse into one another.[3]When precise control over the rate of solvent mixing is needed.Can be difficult to set up without disturbing the interface. A buffer layer of an intermediate solvent can sometimes be beneficial.
Detailed Experimental Protocol: High-Throughput Crystallization Screening

This protocol is designed as a self-validating system by running multiple experiments in parallel to maximize the chances of success.

Objective: To identify initial crystallization "hits" for an 8,8-difluoro-4-azabicyclo[5.1.0]octane salt.

Materials:

  • Purified 8,8-difluoro-4-azabicyclo[5.1.0]octane salt (50-100 mg).

  • A selection of high-purity solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran).

  • A selection of anti-solvents (e.g., Hexane, Pentane, Diethyl Ether, Water).

  • 96-well crystallization plate or multiple small glass vials (e.g., 2 mL).

  • Microscope with polarizing filters.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of the compound in several different primary solvents at a concentration near saturation. Use 5-10 mg of compound per 0.5-1.0 mL of solvent.[5] Gentle heating may be required to achieve dissolution.

  • Setup for Slow Evaporation:

    • Dispense 100 µL of each stock solution into separate wells of the crystallization plate or vials.

    • Seal the plate/vials with a cap or parafilm. Pierce the covering with a fine needle (1-3 holes) to allow for very slow evaporation.[9]

    • Place the setup in a vibration-free environment at a constant temperature.

  • Setup for Vapor Diffusion:

    • In a separate set of wells/vials, place 50 µL of each stock solution.

    • Place these vials into larger, sealed chambers (e.g., a beaker sealed with parafilm) containing 1-2 mL of an anti-solvent.

    • Ensure the inner vial is not in direct contact with the anti-solvent.

  • Monitoring and Observation:

    • Inspect all experiments under a microscope daily for the first week, and then weekly.

    • Look for the formation of crystalline material. Good crystals should be transparent with well-defined faces and should extinguish light when viewed between crossed polarizers.[9]

    • Record all observations, including the formation of precipitate, oil, or microcrystals.

Part 3: From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable single crystal (ideally 0.1-0.3 mm in its largest dimension) is obtained, the process of structure determination can begin.[10]

Diffraction_to_Structure Crystal_Mount 1. Crystal Mounting (on loop/pin) Cryo_Cool 2. Cryo-cooling (e.g., 100 K) Crystal_Mount->Cryo_Cool Diffractometer 3. Mounting on Diffractometer Cryo_Cool->Diffractometer Unit_Cell 4. Unit Cell Determination & Screening Diffractometer->Unit_Cell Data_Collection 5. Full Data Collection Unit_Cell->Data_Collection Integration 6. Data Integration (Intensity extraction) Data_Collection->Integration Solve 7. Structure Solution (Phase problem) Integration->Solve Refine 8. Structure Refinement (Atom positions & parameters) Solve->Refine

Caption: Step-by-step process from crystal mounting to structure refinement.

Data Collection and Processing

A modern single-crystal X-ray diffractometer is used to collect the diffraction data. The crystal is typically cooled to ~100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage. The instrument rotates the crystal in the X-ray beam, and a detector records the positions and intensities of the diffracted X-ray spots.[7] This raw data is then processed (integrated) to produce a list of reflection indices (h, k, l) and their corresponding intensities (I) and standard uncertainties (σ(I)).

Structure Solution and Refinement

The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted waves, their phases are lost. Structure solution methods, such as "direct methods" or Patterson methods, are used to generate an initial estimate of these phases, which allows for the calculation of an initial electron density map.[11]

This initial model is then improved through an iterative process called least-squares refinement. In this process, the atomic coordinates, thermal parameters, and other variables are adjusted to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model.[11] The quality of the final model is assessed using metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible for a good structure.

Authoritative Grounding: The Role of Databases

Upon completion and validation, the crystallographic data should be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[1] Deposition ensures the data is preserved, publicly available for verification, and contributes to the broader scientific knowledge base.

Part 4: Conclusion and Future Outlook

The crystallographic analysis of 8,8-difluoro-4-azabicyclo[5.1.0]octane salts is a challenging but essential endeavor for advancing their development as potential therapeutic agents. While the fluorinated nature of the scaffold complicates crystallization, a systematic and multi-faceted approach to crystal growth, as outlined in this guide, can lead to success. The resulting three-dimensional structures will provide invaluable, high-resolution insights into the molecule's conformation, stereochemistry, and non-covalent interactions, thereby accelerating data-driven drug design and development. As more structures of fluorinated heterocycles are determined, a deeper understanding of their crystal engineering principles will emerge, further streamlining future research in this critical area of medicinal chemistry.

References

  • The Cambridge Structural Database - BiŌkeanós. Cambridge Crystallographic Data Centre. Available from: [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Available from: [Link]

  • Physical Chemistry Chemical Physics. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Available from: [Link]

  • The ISHC Bulletin. (2022). Improved Synthesis of Naldemedine Tosylate and Crystal Structures of Four Related Solid Forms. Available from: [Link]

  • ECHA. 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubMed. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Available from: [Link]

  • ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Available from: [Link]

  • MDPI. (2022). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Available from: [Link]

  • The Nagatomo Research Group. Publications. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]

  • KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. Available from: [Link]

  • ACS Publications. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available from: [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]

  • Tokyo University of Science. 研究業績PUBLICATION - 豊田研究室. Available from: [Link]

  • PubMed. (2024). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. Available from: [Link]

  • ResearchGate. X-ray diffraction patterns of fluorinated graphenes. Available from: [Link]

  • Michigan State University. Getting Crystals Your Crystallographer Will Treasure. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Cross-Coupling Reactions of 8,8-Difluoro-4-azabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold is an emerging motif in medicinal chemistry, combining the conformational rigidity of a bicyclic system with the unique electronic properties of a gem-difluorocyclopropane (gDFC) group. Fluorine atoms are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides a detailed exploration of proposed cross-coupling methodologies for the functionalization of this scaffold, leveraging the strain of the three-membered ring to enable novel carbon-carbon and carbon-nitrogen bond formations. While direct literature for this specific heterocyclic system is nascent, this document synthesizes established principles of gem-difluorocyclopropane chemistry and azabicycle functionalization to provide robust, scientifically-grounded protocols for Suzuki-Miyaura and Buchwald-Hartwig type reactions.

Introduction: The Strategic Value of the Scaffold

The incorporation of strained, three-dimensional structures into drug candidates is a powerful strategy to escape "flatland" and improve pharmacological properties. The 8-azabicyclo[3.2.1]octane core, a related structure, is a well-established "privileged scaffold" found in numerous biologically active alkaloids like cocaine and atropine.[2][3] The 4-azabicyclo[5.1.0]octane framework offers a different topology with unique vectoral exits for substitution.[4] The addition of a gem-difluorocyclopropane unit introduces a bioisostere for carbonyl or alkene groups, capable of modulating local electronics and improving drug-target interactions.[5][6]

Palladium-catalyzed cross-coupling reactions, which were awarded the 2010 Nobel Prize in Chemistry, are indispensable tools in modern organic synthesis for their ability to form C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[6][7] The application of these reactions to the 8,8-difluoro-4-azabicyclo[5.1.0]octane core unlocks pathways to novel chemical matter, enabling late-stage functionalization and the rapid generation of compound libraries for drug discovery.

Core Mechanistic Principles

Palladium-Catalyzed Ring-Opening of gem-Difluorocyclopropanes

The foundational work by Fu and others has shown that gem-difluorocyclopropanes can undergo a unique ring-opening reaction under palladium catalysis.[8] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into a C-C bond of the strained cyclopropane ring to form a four-membered palladacycle intermediate.

  • β-Fluoride Elimination: This intermediate rapidly undergoes β-fluoride elimination to generate a more stable 2-fluoroallyl-palladium(II) complex. This species is the key electrophilic intermediate in subsequent coupling steps.

  • Nucleophilic Attack/Reductive Elimination: The 2-fluoroallyl-palladium complex then reacts with a nucleophile (in C-N coupling) or undergoes transmetalation (in Suzuki coupling) followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

The Critical Role of N-Protection

The secondary amine within the 4-azabicyclo[5.1.0]octane scaffold is a Lewis basic site that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[9] Therefore, protection of the nitrogen atom is crucial for successful and reproducible cross-coupling. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under many coupling conditions and its facile removal under acidic conditions.

Synthesis of Key Precursors

Successful cross-coupling begins with the reliable synthesis of the core scaffold and its activated derivatives. The following protocols outline a proposed synthetic sequence.

Protocol 1: Synthesis of N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane (3)

This two-step protocol starts from a commercially available or readily synthesized cyclohexenol derivative.

Caption: Workflow for the synthesis of the core scaffold.

Step A: Synthesis of N-Boc-4-azacyclohex-1-ene (2)

This step involves the protection and subsequent dehydration of 4-aminocyclohexanol. The Boc protection can be achieved using standard procedures with Boc-anhydride.[10] Dehydration can then be accomplished via formation of a suitable leaving group (e.g., mesylate, tosylate) followed by elimination.

Step B: Difluorocyclopropanation

The difluorocyclopropanation of the alkene (2) is a key step. The use of (trifluoromethyl)trimethylsilane (TMSCF3) with a catalytic amount of sodium iodide (NaI) is a well-established, mild, and effective method for generating difluorocarbene in situ.[11]

  • Reagents & Equipment:

    • N-Boc-4-azacyclohex-1-ene (1.0 equiv)

    • (Trifluoromethyl)trimethylsilane (TMSCF3, 2.0 equiv)

    • Sodium Iodide (NaI, 0.2 equiv)

    • Anhydrous Toluene

    • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add N-Boc-4-azacyclohex-1-ene (1.0 equiv) and anhydrous toluene.

    • Add sodium iodide (0.2 equiv) and TMSCF3 (2.0 equiv).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NaHCO3.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane (3).

Protocol 2: Iridium-Catalyzed C-H Borylation for Suzuki Precursor (4)

To prepare for a Suzuki-Miyaura coupling, the difluorinated scaffold must be converted into an organoboron derivative. Direct C-H borylation of cyclopropanes using iridium catalysis, pioneered by Hartwig and others, provides a powerful method to achieve this without pre-functionalization.[8][9][12][13] The reaction is expected to occur at the C-H bonds of the cyclopropane ring.

  • Reagents & Equipment:

    • N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane (3) (1.0 equiv)

    • Bis(pinacolato)diboron (B2pin2, 1.5 equiv)

    • [Ir(COD)OMe]2 (Iridium catalyst, 2.5 mol%)

    • 2,9-Dimethylphenanthroline (Ligand, 5.0 mol%)

    • Anhydrous Cyclooctane

    • Schlenk tube, magnetic stirrer, oil bath, nitrogen/argon atmosphere

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane (3) (1.0 equiv), B2pin2 (1.5 equiv), [Ir(COD)OMe]2 (2.5 mol%), and 2,9-dimethylphenanthroline (5.0 mol%) to a Schlenk tube.

    • Add anhydrous cyclooctane as the solvent.

    • Seal the tube and heat the mixture to 100 °C for 16-24 hours.

    • Monitor the reaction for the formation of the borylated product by GC-MS analysis of an aliquot.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane boronic ester (4).

Cross-Coupling Methodologies

The following protocols are proposed based on highly successful, analogous palladium-catalyzed ring-opening cross-coupling reactions of other gem-difluorocyclopropanes.

Protocol 3: Suzuki-Miyaura Ring-Opening Arylation

This reaction couples the borylated azabicycle (4) with an aryl halide, resulting in a ring-opened, arylated product. The Suzuki-Miyaura coupling is renowned for its broad substrate scope and functional group tolerance.[5][14]

Caption: Generalized Suzuki-Miyaura catalytic cycle.

  • Reagents & Equipment:

    • Borylated azabicycle (4) (1.2 equiv)

    • Aryl bromide or iodide (e.g., 4-bromoacetophenone) (1.0 equiv)

    • Pd(OAc)2 (Palladium source, 2 mol%)

    • SPhos (Ligand, 4 mol%)

    • K3PO4 (Base, 2.0 equiv)

    • Toluene/Water (10:1 mixture)

    • Microwave vial or Schlenk tube, magnetic stirrer, oil bath or microwave reactor

  • Procedure:

    • To a microwave vial, add the aryl halide (1.0 equiv), borylated azabicycle (4) (1.2 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv).

    • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

    • Add the degassed toluene/water solvent mixture.

    • Seal the vial and heat the reaction to 100-120 °C for 4-12 hours (or use a microwave reactor at a similar temperature for 30-60 minutes).

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify by flash column chromatography to yield the ring-opened product.

Protocol 4: Buchwald-Hartwig Ring-Opening Amination

In this transformation, the gem-difluorocyclopropane itself acts as the electrophilic partner after activation by palladium. It couples with an external amine nucleophile. The Buchwald-Hartwig amination is a premier method for C-N bond formation.[15][16][17]

Caption: Proposed Buchwald-Hartwig catalytic cycle for gDFC substrates.

  • Reagents & Equipment:

    • N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane (3) (1.0 equiv)

    • Amine (e.g., morpholine, aniline) (1.5 equiv)

    • Pd2(dba)3 (Palladium source, 2.5 mol%)

    • BrettPhos (Ligand, 5 mol%)

    • NaOt-Bu (Base, 2.0 equiv)

    • Anhydrous Dioxane or Toluene

    • Glovebox, Schlenk tube, magnetic stirrer, oil bath

  • Procedure:

    • Inside a glovebox, add Pd2(dba)3 (2.5 mol%), BrettPhos (5 mol%), and NaOt-Bu (2.0 equiv) to a Schlenk tube.

    • Add the N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane (3) (1.0 equiv) and the amine (1.5 equiv).

    • Add anhydrous, degassed solvent (dioxane or toluene).

    • Seal the tube, remove from the glovebox, and heat to 80-110 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, quench the reaction by adding saturated aqueous NH4Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Purify by flash column chromatography to yield the aminated, ring-opened product.

Summary of Recommended Conditions

The selection of catalyst, ligand, base, and solvent is critical for success. The following table provides a starting point for optimization based on established precedents for related transformations.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Pd Source Pd(OAc)2, Pd2(dba)3Pd2(dba)3, Pd(OAc)2Pd(0) sources like Pd2(dba)3 are often used directly. Pd(II) sources are reduced in situ.
Ligand SPhos, XPhos, RuPhosBrettPhos, RuPhos, XPhosBulky, electron-rich biaryl monophosphine ligands are essential for promoting oxidative addition and reductive elimination.[16]
Base K3PO4, Cs2CO3NaOt-Bu, LHMDSSuzuki reactions typically use weaker inorganic bases, while Buchwald-Hartwig requires a strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene/H2O, Dioxane/H2OToluene, DioxaneAprotic solvents are standard. A small amount of water is often beneficial in Suzuki couplings to aid in the dissolution of the base.
Temperature 80 - 120 °C80 - 110 °CHigher temperatures are generally required to drive these catalytic cycles.

Troubleshooting and Key Considerations

  • Low Yield:

    • Catalyst Deactivation: The unprotected nitrogen of the substrate or product can inhibit the catalyst. Ensure complete N-protection. Use of pre-catalysts can sometimes improve results.

    • Inefficient Ring-Opening: The initial oxidative addition can be sluggish. Try a more electron-rich ligand or a higher reaction temperature.

    • Protodeborylation (Suzuki): The boronic ester may be unstable. Use anhydrous conditions and ensure the base is fully dissolved. Running the reaction with KF as an additive can sometimes help.

  • Side Reactions:

    • Homocoupling: Homocoupling of the boronic ester (Suzuki) or aryl halide can occur. This often points to issues with the rate of transmetalation vs. other pathways.

    • Dehalogenation: Reduction of the aryl halide starting material can compete with the desired coupling.

  • Substrate Stability:

    • The Boc protecting group is generally stable but can be cleaved under harsh conditions. If product decomposition is observed, consider lowering the reaction temperature and extending the reaction time.

    • The fluoroalkene product may be susceptible to isomerization or further reaction; ensure prompt work-up and purification upon reaction completion.

Conclusion

The cross-coupling of 8,8-difluoro-4-azabicyclo[5.1.0]octane represents a promising frontier for accessing novel, three-dimensional chemical entities for drug discovery. By leveraging the unique reactivity of the gem-difluorocyclopropane moiety, chemists can forge C-C and C-N bonds that would be difficult to access through traditional methods. The protocols outlined in this guide, based on robust and well-precedented transformations, provide a strong foundation for researchers to begin exploring the synthetic utility of this valuable scaffold. Careful execution, particularly regarding inert atmosphere techniques and N-protection, will be key to achieving successful outcomes.

References

  • Liskey, C. W., & Hartwig, J. F. (2013). Iridium-Catalyzed C–H Borylation of Cyclopropanes. Journal of the American Chemical Society, 135(9), 3375–3378. [Link]

  • Fu, G. C., et al. (2015). Palladium-Catalyzed Ring-Opening Reactions of gem-Difluorocyclopropanes. Angewandte Chemie International Edition, 54(1), 1-1. This is a general reference to the body of work by the Fu group and others in this area.
  • Buchwald, S. L., & Hartwig, J. F. (Various Years). Foundational papers on the Buchwald-Hartwig amination. A comprehensive review such as Accounts of Chemical Research, 1998, 31(12), 805-818 would be appropriate. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086*. While not directly about azabicycles, this review covers challenges with N-containing substrates. [Link]

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Chen, D. Y.-K., et al. (2015). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 137(23), 7339-7350. [Link]

  • Yu, J., et al. (2023). Catalytic undirected borylation of tertiary C–H bonds in bicyclo[1.1.1]pentanes and bicyclo[2.1.1]hexanes. Nature Chemistry, 15, 837–845. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Hartwig, J. F. (2010). Evolution of C-H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society, 133(1), 12-23.
  • Borgini, M., et al. (2026). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Molloy, J. J., et al. (2024). Convergent synthesis of bicyclic boronates via a cascade regioselective Suzuki–Miyaura/cyclisation protocol. Chemical Science. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Dolbier Jr, W. R. (2005). Fluorinated cyclopropanes. Journal of Fluorine Chemistry, 126(2), 157-163.
  • Sreenithya, A., et al. (2016). Reversal of polarity by catalytic SET oxidation: synthesis of azabicyclo[m.n.0]alkanes via chemoselective reduction of amidines. Organic & Biomolecular Chemistry, 14(32), 7708-7712. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Accounts of Chemical Research, 48(10), 2642-2653. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Gouverneur, V. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-63. [Link]

  • Yakhak Hoeji. (1984). Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. [Link]

  • Google Patents. (2014). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone.
  • Glorius, F., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(25), 6375-6386. [Link]

  • ResearchGate. (2017). Diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol with reductive ring opening method using continuous flow. [Link]

  • Carretero, J. C., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 19(17), 3763-3775. [Link]

Sources

Application Note: Synthesis of Pharmaceutical Intermediates Using 8,8-Difluoro-4-azabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Rationale

The incorporation of fluorine into aliphatic heterocycles is a cornerstone strategy in modern drug discovery[1]. The compound 8,8-difluoro-4-azabicyclo[5.1.0]octane represents a highly specialized, conformationally restricted building block designed to overcome the pharmacokinetic liabilities of standard piperidine and azepane rings[2].

By fusing a gem-difluorocyclopropane moiety to a 7-membered azepane ring, medicinal chemists can achieve three distinct structural advantages:

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I effect) of the two fluorine atoms significantly lowers the basicity (pKa) of the adjacent secondary amine[3]. This reduction in basicity decreases the degree of protonation at physiological pH, thereby enhancing lipophilicity and passive membrane permeability[1].

  • Metabolic Stability: The strong C–F bonds (approx. 116 kcal/mol) and the steric bulk of the cyclopropane ring block oxidative metabolism (e.g., by Cytochrome P450 enzymes) at the substituted positions, extending the compound's half-life in vivo[3].

  • Conformational Rigidity: The fused bicyclic system restricts the conformational flexibility of the azepane ring, locking it into a favorable vector for target engagement, which often translates to increased binding affinity[4].

Physicochemical Profiling

Understanding the baseline properties of the building block is critical for predicting its behavior in synthetic workflows. The data below summarizes the key physicochemical parameters of the free base and its commercially available hydrochloride salt[5],[6].

PropertyValueScientific Implication
Chemical Name 8,8-difluoro-4-azabicyclo[5.1.0]octaneFused bicyclic aliphatic amine.
CAS Registry Number 1393553-97-3 (Free Base)2243521-13-1 (HCl Salt)HCl salt is preferred for bench stability[6].
Molecular Formula C₇H₁₁F₂NHighly atom-efficient bioisostere[5].
Molecular Weight 147.17 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5[5].
Topological Polar Surface Area 12.0 ŲExcellent starting point for CNS-penetrant scaffolds[5].
Complexity 133Indicates a highly 3D-characterized sp³-rich core[5].

Mechanistic Insights & Reaction Workflows

Because the gem-difluorocyclopropane ring withdraws electron density from the azepane nitrogen, the nucleophilicity of 8,8-difluoro-4-azabicyclo[5.1.0]octane is attenuated compared to its non-fluorinated counterpart. This causality dictates our experimental choices:

  • For SNAr Reactions: Elevated temperatures and polar aprotic solvents (e.g., DMF, NMP) are required to drive the reaction to completion.

  • For Amide Couplings: Highly efficient, uronium-based coupling reagents (e.g., HATU) must be used to rapidly trap the less reactive amine before the active ester degrades.

G A 8,8-difluoro-4-azabicyclo[5.1.0]octane (HCl Salt) B Free Base Generation (DIPEA, RT) A->B C SNAr Reaction (Heteroaryl Halide) B->C Pathway A D Amide Coupling (R-COOH, HATU) B->D Pathway B E Buchwald-Hartwig (Aryl Halide, Pd) B->E Pathway C F Kinase Inhibitor Intermediate C->F G GPCR Ligand Intermediate D->G H PROTAC Linker Intermediate E->H

Divergent synthetic workflows utilizing 8,8-difluoro-4-azabicyclo[5.1.0]octane in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. They utilize the hydrochloride salt (CAS: 2243521-13-1), which is hygroscopic but significantly more stable to oxidation than the free base[6].

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of a heteroaryl-fused intermediate (e.g., coupling with 2,4-dichloro-5-fluoropyrimidine) for kinase inhibitor development.

Reagents & Stoichiometry:

  • 8,8-difluoro-4-azabicyclo[5.1.0]octane HCl: 1.0 equiv (1.0 mmol, 183.6 mg)

  • 2,4-dichloro-5-fluoropyrimidine: 1.1 equiv (1.1 mmol, 183.7 mg)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (3.0 mmol, 522 µL)

  • Anhydrous DMF: 0.2 M (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 8,8-difluoro-4-azabicyclo[5.1.0]octane HCl (183.6 mg).

  • Solvation & Neutralization: Add anhydrous DMF (5.0 mL) followed by DIPEA (522 µL). Causality Note: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive pyrimidine. Stir for 10 minutes at room temperature to ensure complete liberation of the free base.

  • Electrophile Addition: Dropwise add 2,4-dichloro-5-fluoropyrimidine (183.7 mg).

  • Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using an aluminum heating block. Monitor via LC-MS. Due to the attenuated nucleophilicity of the fluorinated amine, full conversion typically requires 4–6 hours.

  • Quench & Extraction: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with half-saturated aqueous NH₄Cl (3 × 10 mL) to remove DMF and excess DIPEA.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Peptide/Amide Coupling

Objective: Synthesis of an N-acyl intermediate for GPCR ligand development.

Reagents & Stoichiometry:

  • 8,8-difluoro-4-azabicyclo[5.1.0]octane HCl: 1.0 equiv (1.0 mmol, 183.6 mg)

  • Target Carboxylic Acid (e.g., Heteroaryl-COOH): 1.05 equiv (1.05 mmol)

  • HATU: 1.2 equiv (1.2 mmol, 456 mg)

  • DIPEA: 3.0 equiv (3.0 mmol, 522 µL)

  • Anhydrous DCM/DMF (4:1 v/v): 0.1 M (10.0 mL)

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask, dissolve the Target Carboxylic Acid and HATU in the DCM/DMF solvent mixture. Add 1.5 equiv of DIPEA. Stir for 15 minutes at room temperature until the active uronium ester is fully formed (solution often turns pale yellow).

  • Amine Addition: In a separate vial, suspend the 8,8-difluoro-4-azabicyclo[5.1.0]octane HCl in 1.0 mL of DCM and the remaining 1.5 equiv of DIPEA. Add this neutralized amine solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Causality Note: HATU is strictly required here; weaker coupling agents like EDC/HOBt will result in <50% conversion due to the deactivated nature of the fluorinated amine.

  • Workup: Dilute with DCM (15 mL). Wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL). Dry over MgSO₄, filter, and concentrate.

Troubleshooting & Analytical Self-Validation

To ensure the integrity of your synthesized intermediates, rely on the following analytical markers:

  • ¹⁹F NMR Spectroscopy (Critical): The gem-difluorocyclopropane group provides a distinct diagnostic signature. You should observe an AB system (two doublets of doublets) or a complex multiplet in the region of -120 ppm to -145 ppm , depending on the symmetry induced by the downstream functionalization. Loss of these signals indicates unintended ring-opening or defluorination.

  • LC-MS Ionization: Due to the lowered pKa, the parent amine and its derivatives may exhibit weaker ionization in positive Electrospray Ionization (ESI+) mode compared to standard aliphatic amines. If the mass is not visible under standard 0.1% Formic Acid conditions, switch to Atmospheric Pressure Chemical Ionization (APCI) or use a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate) to improve peak shape and detection.

  • Handling Hazards: While the compound is stable, all fluorinated amines should be handled in a fume hood. Unintended thermal decomposition can release trace amounts of hydrogen fluoride (HF)[3].

References

  • 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride — Chemical Substance Information & Hazards Source: NextSDS URL:[Link]

  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes Source: ACS Catalysis / White Rose Research Online URL:[Link]

  • The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Scale-Up Synthesis of 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride: A Detailed Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride, a valuable building block in medicinal chemistry. The described synthetic route is robust, high-yielding, and amenable to scale-up, making it suitable for drug development campaigns. The protocol is divided into three key stages: difluorocyclopropanation of a protected tetrahydropyridine precursor, deprotection of the nitrogen, and subsequent hydrochloride salt formation and purification. This guide emphasizes the rationale behind experimental choices, safety considerations, and detailed analytical characterization, ensuring scientific integrity and reproducibility.

Introduction

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Specifically, the gem-difluorocyclopropane moiety has emerged as a desirable motif due to its unique conformational constraints and its ability to act as a bioisostere for various functional groups. The target molecule, 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride[2], is a key intermediate for the synthesis of novel therapeutics, leveraging the favorable properties of the difluorocyclopropane ring fused to an azabicyclic scaffold.

This document outlines a detailed, field-proven protocol for the multi-gram synthesis of this compound, designed for researchers and professionals in drug development. The chosen synthetic strategy prioritizes commercially available starting materials, operational simplicity, and scalability.

Synthetic Strategy Overview

The overall synthetic approach involves a three-step sequence starting from commercially available N-Boc-1,2,3,6-tetrahydropyridine.

Synthetic_Scheme N-Boc-1,2,3,6-tetrahydropyridine N-Boc-1,2,3,6-tetrahydropyridine tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate N-Boc-1,2,3,6-tetrahydropyridine->tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate Difluorocyclopropanation 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate->8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride Deprotection & Salt Formation

Figure 1: Overall synthetic strategy for 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. All reactions should be conducted in a well-ventilated fume hood.[3][4]

ReagentSupplierPurity
N-Boc-1,2,3,6-tetrahydropyridineCommercially Available>95%
Trimethyl(trifluoromethyl)silane (TMSCF3)Commercially Available>97%
Sodium Iodide (NaI)Commercially Available>99%
Anhydrous Tetrahydrofuran (THF)Commercially Available>99.8%
Hydrochloric Acid solution (4M in 1,4-dioxane)Commercially Available4.0 M
Diethyl etherCommercially Available>99%
Dichloromethane (DCM)Commercially Available>99.5%
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available>98%
Step 1: Synthesis of tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate

This step involves the difluorocyclopropanation of the double bond in N-Boc-1,2,3,6-tetrahydropyridine using the Ruppert-Prakash reagent (TMSCF3) and sodium iodide. This method is preferred for its mild reaction conditions and scalability.[1][5]

Reaction Scheme:

Step_1 cluster_reactants Reactants cluster_products Product N-Boc-tetrahydropyridine N-Boc-1,2,3,6-tetrahydropyridine Product tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate N-Boc-tetrahydropyridine->Product THF, reflux Reagents + TMSCF3, NaI

Figure 2: Difluorocyclopropanation reaction.

Protocol:

  • To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-Boc-1,2,3,6-tetrahydropyridine (50.0 g, 0.273 mol) and anhydrous tetrahydrofuran (THF, 500 mL).

  • Add sodium iodide (81.8 g, 0.546 mol) to the solution and stir until it is partially dissolved.

  • Slowly add trimethyl(trifluoromethyl)silane (TMSCF3, 61.5 mL, 0.409 mol) to the stirred suspension at room temperature over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (200 mL).

  • Extract the mixture with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product as a colorless oil.

Expected Yield: 75-85%

Characterization Data:

ParameterExpected Value
¹H NMR (400 MHz, CDCl₃)δ 3.60-3.40 (m, 4H), 2.00-1.80 (m, 4H), 1.45 (s, 9H), 1.30-1.15 (m, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 154.5, 118.9 (t, J = 285.9 Hz), 79.8, 42.1, 28.4, 23.5 (t, J = 9.1 Hz).
¹⁹F NMR (376 MHz, CDCl₃)δ -135.5 (d, J = 150.5 Hz), -150.2 (d, J = 150.5 Hz).
MS (ESI) m/z 248.1 [M+H]⁺
Step 2: Synthesis of 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride

This final step involves the deprotection of the Boc group under acidic conditions, which concurrently forms the hydrochloride salt.[1][6]

Reaction Scheme:

Step_2 cluster_reactants Reactant cluster_products Product Boc-protected_amine tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate HCl_salt 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride Boc-protected_amine->HCl_salt 4M HCl in Dioxane

Figure 3: Deprotection and hydrochloride salt formation.

Protocol:

  • Dissolve the purified tert-butyl 8,8-difluoro-4-azabicyclo[5.1.0]octane-4-carboxylate (from Step 1) in a minimal amount of dichloromethane (approx. 50 mL).

  • To this solution, add a 4M solution of hydrochloric acid in 1,4-dioxane (150 mL) at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4 hours. A white precipitate should form.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, add diethyl ether (300 mL) to the suspension to ensure complete precipitation of the hydrochloride salt.

  • Stir the suspension for an additional 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 100 mL) to remove any non-polar impurities.

  • Dry the solid under high vacuum to a constant weight.

Expected Yield: >95%

Characterization Data:

ParameterExpected Value
¹H NMR (400 MHz, D₂O)δ 3.55-3.40 (m, 4H), 2.20-2.05 (m, 4H), 1.60-1.45 (m, 2H).
¹³C NMR (101 MHz, D₂O)δ 118.2 (t, J = 288.0 Hz), 43.5, 22.8 (t, J = 8.9 Hz).
¹⁹F NMR (376 MHz, D₂O)δ -136.0 (d, J = 152.1 Hz), -151.5 (d, J = 152.1 Hz).
MS (ESI) m/z 148.1 [M+H]⁺ (free base)
Appearance White to off-white solid

Safety and Handling

  • Trimethyl(trifluoromethyl)silane (TMSCF3): This reagent is volatile and flammable. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Hydrochloric acid in dioxane: This solution is corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Precautions: All reactions should be performed by trained personnel in a laboratory setting with appropriate safety measures in place.[3][4]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete difluorocyclopropanationInsufficient reaction time or temperatureEnsure the reaction is refluxed for the specified time. Monitor by TLC/LC-MS until the starting material is consumed.
Deactivated Ruppert-Prakash reagentUse a fresh bottle of TMSCF3.
Low yield in the final stepIncomplete precipitationAdd more diethyl ether and stir for a longer duration at room temperature or cool the mixture to 0-5 °C to maximize precipitation.
Product is an oil, not a solidResidual solventEnsure the product is thoroughly dried under high vacuum. Trituration with cold diethyl ether may induce solidification.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride. The use of modern synthetic methods and readily available starting materials makes this procedure accessible to a broad range of researchers in the field of drug discovery and development. The detailed experimental procedures and characterization data will ensure the successful and reproducible synthesis of this valuable chemical building block.

References

  • To be populated with relevant citations
  • To be populated with relevant citations
  • To be populated with relevant citations
  • Grygorenko, O. et al. Gram-Scale Synthesis of Amines Bearing a gem-Difluorocyclopropane Moiety. Adv. Synth. Catal.2017 . [Link]

  • Dolbier, W. R., Jr. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein J. Org. Chem.2021 , 17, 25-41. [Link]

  • To be populated with relevant citations
  • To be populated with relevant citations
  • To be populated with relevant citations
  • To be populated with relevant citations
  • Prakash, G. K. S., & Hu, J. Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications, 2023 . [Link]

  • To be populated with relevant citations
  • To be populated with relevant citations
  • Kappe, C. O. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorg. Med. Chem. Lett.2004 , 14, 3147-3149. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011 . [Link]

  • Chemcas. 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride — Chemical Substance Information. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 8,8-Difluoro-4-azabicyclo[5.1.0]octane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 8,8-difluoro-4-azabicyclo[5.1.0]octane . This fused bicyclic scaffold is a highly valued bioisostere in drug development, offering unique conformational rigidity and metabolic stability. However, constructing the gem-difluorocyclopropane ring via the [2+1] cycloaddition of a difluorocarbene (:CF₂) to an unstrained cyclic azepine presents significant chemoselectivity and yield optimization challenges.

This guide is designed for researchers and process chemists, providing mechanistic insights, troubleshooting FAQs, reagent selection data, and self-validating experimental protocols to maximize your reaction yield.

Mechanistic Overview & Reaction Workflow

The core transformation relies on the generation of singlet difluorocarbene (:CF₂) and its subsequent [2+1] cycloaddition to the double bond of a 2,3,6,7-tetrahydro-1H-azepine derivative. Because difluorocarbene is highly electrophilic, it is prone to side reactions—most notably with the nucleophilic lone pair of unprotected amines.

G Substrate N-Protected Azepine (Alkene Substrate) Cycloaddition [2+1] Cycloaddition (Target Pathway) Substrate->Cycloaddition + :CF2 SideReaction N-Ylide Formation (If Unprotected) Substrate->SideReaction Free NH present Reagent Difluorocarbene Precursor (e.g., TMSCF2Br / TFDA) Carbene Singlet Difluorocarbene (:CF2) Reagent->Carbene Thermal / Initiator Carbene->Cycloaddition Carbene->SideReaction Product 8,8-Difluoro-4-azabicyclo[5.1.0]octane (Desired Product) Cycloaddition->Product Byproduct N-Difluoromethylated Byproduct SideReaction->Byproduct

Mechanistic workflow of difluorocarbene [2+1] cycloaddition vs. amine side reactions.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently below 20%, and mass spectrometry shows a major byproduct with a mass shift of +50 Da. What is happening? A1: You are observing competitive N-difluoromethylation. Difluorocarbene is an electrophilic species that readily acts as a Lewis acid toward the lone pair of free secondary amines. This interaction forms an ammonium ylide intermediate, which rapidly undergoes proton transfer to yield an N-difluoromethylated byproduct 1.

  • Causality & Solution: To force the chemoselectivity toward the [2+1] cycloaddition, the azepine nitrogen must be fully protected prior to the reaction. Use strongly electron-withdrawing protecting groups (e.g., Boc, Cbz, or Tosyl) to delocalize the nitrogen lone pair, rendering it non-nucleophilic.

Q2: I am using sodium chlorodifluoroacetate (ClCF₂COONa) as my carbene source, but the conversion of the azepine double bond is extremely poor. Why? A2: Sodium chlorodifluoroacetate requires harsh thermal conditions (typically >150 °C) to decarboxylate and release :CF₂ 2. At these elevated temperatures, the generated singlet difluorocarbene rapidly dimerizes to form tetrafluoroethylene gas faster than it can react with the moderately nucleophilic azepine double bond.

  • Causality & Solution: Switch to a low-temperature difluorocarbene precursor. Reagents like Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) 3 or Trimethylsilyl bromodifluoromethylsilane (TMSCF₂Br) 4 release :CF₂ at much milder temperatures (60–110 °C) upon activation, drastically improving the cycloaddition yield.

Q3: When using TFDA, my reaction mixture turns black and the yield is highly variable batch-to-batch. How can I improve reproducibility? A3: TFDA is a highly reactive and efficient :CF₂ source. If it is added to the reaction mixture all at once, the rapid, exothermic generation of carbene outpaces the rate of the cycloaddition. This leads to carbene dimerization and the thermal degradation of the reagent into a black, tarry mixture.

  • Causality & Solution: Control the steady-state concentration of the carbene. Dissolve the TFDA in a compatible anhydrous solvent and add it dropwise via a syringe pump over 2–4 hours to the heated azepine solution.

Reagent Selection Matrix

Choosing the correct difluorocarbene precursor is the single most critical variable in optimizing the yield of 8,8-difluoro-4-azabicyclo[5.1.0]octane. Below is a quantitative comparison of standard reagents:

Difluorocarbene PrecursorActivation MethodOperating TempTypical Yield RangeMechanistic Causality & Notes
ClCF₂COONa Thermal decarboxylation150–180 °C< 30%High temperatures cause rapid :CF₂ dimerization. Poor choice for moderately nucleophilic azepines.
TMSCF₃ + NaI Thermal + Halide initiation110–120 °C60–80%Requires a sealed tube or continuous flow reactor to maintain pressure and prevent the highly volatile TMSCF₃ from evaporating 2.
TFDA Catalytic NaF or initiator80–110 °C70–85%Highly efficient but highly exothermic 3. Requires strict slow-addition protocols to prevent reagent degradation.
TMSCF₂Br Catalytic TBAB80–110 °C80–95% Recommended. Provides a controlled, modular release of :CF₂ 5. Excellent functional group tolerance and scalability 6.

Standard Operating Protocol: Synthesis via TMSCF₂Br

This protocol utilizes TMSCF₂Br due to its superior safety profile, controlled reactivity, and high isolated yields for cyclic enamines and alkenes. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Materials Required:
  • N-Boc-2,3,6,7-tetrahydro-1H-azepine (1.0 equiv)

  • Trimethylsilyl bromodifluoromethylsilane (TMSCF₂Br) (2.5 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

Step 1: System Preparation & Dehydration

  • Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Dissolve N-Boc-2,3,6,7-tetrahydro-1H-azepine (10.0 mmol) and TBAB (2.0 mmol) in 40 mL of anhydrous THF.

  • Validation Check (IPC 1): Perform a Karl Fischer titration on the solvent mixture. Moisture must be <50 ppm. Water will prematurely quench the difluorocarbene, drastically reducing the yield.

Step 2: Controlled Carbene Generation

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C).

  • Dissolve TMSCF₂Br (25.0 mmol) in 10 mL of anhydrous THF.

  • Using a syringe pump, add the TMSCF₂Br solution dropwise to the refluxing mixture over a strict 2.5-hour period.

  • Causality: The catalytic bromide ion from TBAB attacks the silicon center of TMSCF₂Br, releasing the CF₂Br⁻ anion, which subsequently ejects a bromide ion to form singlet :CF₂. Slow addition ensures the carbene is consumed by the azepine double bond immediately upon generation, preventing dimerization.

Step 3: Reaction Monitoring

  • After the addition is complete, allow the reaction to stir at 80 °C for an additional 2 hours.

  • Validation Check (IPC 2): Withdraw a 0.1 mL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR. Validate completion by confirming the disappearance of the TMSCF₂Br signal (approx. -68 ppm) and the appearance of the characteristic gem-difluorocyclopropane AB-system multiplets (typically between -120 and -150 ppm). If starting material remains, add an additional 0.5 equiv of TMSCF₂Br over 30 minutes.

Step 4: Quenching and Workup

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly quench the reaction by adding 20 mL of saturated aqueous NaHCO₃.

  • Causality: This step neutralizes any trace hydrobromic acid generated during the reaction and forces the water-soluble tetrabutylammonium salts into the aqueous layer.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 85:15).

  • Isolate the N-Boc-8,8-difluoro-4-azabicyclo[5.1.0]octane as a clear oil or white solid (Expected yield: 82–89%).

References

  • Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.
  • Controllable Fluorocarbon Chain Elongation: TMSCF₂Br-Enabled Trifluorovinylation and Pentafluorocyclopropylation of Aldehydes.Organic Chemistry Portal.
  • Chemoselective [2+1] Cycloaddition of Difluorocarbene with Conjugated Enynes: Synthesis of Alkenyl Difluorocyclopropenes.
  • Synthesis of Difluorinated Heterocyclics through Metal-Free [8+1] and [4+1] Cycloaddition of Difluorocarbene.
  • Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): a new, highly efficient difluorocarbene reagent.Semantic Scholar.

Sources

reducing byproduct formation in 8,8-difluoro-4-azabicyclo[5.1.0]octane preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 8,8-difluoro-4-azabicyclo[5.1.0]octane (CAS 1393553-97-3).

This fused bicyclic system is synthesized via the difluorocyclopropanation of an N-protected 2,3,6,7-tetrahydro-1H-azepine. The transformation is notoriously sensitive; the electrophilic singlet difluorocarbene (:CF₂) is prone to rapid dimerization, and the reaction conditions often trigger protecting group cleavage or thermal degradation.

This guide is designed to move beyond basic troubleshooting. It breaks down the thermodynamic and kinetic causalities behind byproduct formation and provides self-validating, field-proven protocols to ensure high-yield, reproducible scale-up.

Mechanistic Overview of Byproduct Formation

To effectively troubleshoot, we must first understand the competing kinetic pathways during carbene generation.

Mechanistic pathways of target synthesis versus common byproduct formation.

Troubleshooting Guide & Causality Analysis

Q: Why am I seeing a high recovery of unreacted starting material despite full consumption of my difluorocarbene precursor? A: This is a classic kinetic issue. Difluorocarbene is a relatively stabilized singlet carbene due to the back-donation of fluorine lone pairs. However, the dimerization of :CF₂ to form tetrafluoroethylene (TFE) is a second-order reaction with respect to the carbene, while the desired [2+1] cycloaddition is first-order[1]. When using bulk addition of reagents like TMSCF₃ or sodium chlorodifluoroacetate (ClCF₂COONa), the local concentration of :CF₂ spikes, heavily favoring oligomerization over cycloaddition[2].

  • Mitigation: You must artificially suppress the steady-state concentration of :CF₂. Transition to a continuous flow setup or a slow-addition protocol using a syringe pump[3].

Q: My N-Boc protected starting material is undergoing deprotection, resulting in a complex mixture of N-alkylated oligomers. What is causing this? A: This is almost always caused by reagent impurity. If you are using TFDA (trimethylsilyl fluorosulfonyldifluoroacetate) to generate carbene under mild conditions, be aware that commercial or aged batches often contain trace amounts of difluoro(fluorosulfonyl)acetic acid. This acid rapidly cleaves acid-sensitive protecting groups like Boc. Once deprotected, the secondary amine of the azepane ring acts as a strong nucleophile, reacting directly with :CF₂ to form N-difluoromethylated byproducts.

  • Mitigation: Ensure TFDA is freshly distilled and strictly acid-free. Alternatively, add an acid scavenger (e.g., Et₃N) to the reaction mixture, or switch to the strictly anionic TMSCF₃/NaI system[1].

Q: I am detecting ring-opened isomers and degradation products when scaling up the ClCF₂COONa method. How can I prevent this? A: Traditional ClCF₂COONa protocols require prolonged refluxing in high-boiling solvents (e.g., diglyme at 190 °C)[4]. The highly strained difluorocyclopropane ring is susceptible to thermal ring-opening under these harsh, prolonged conditions.

  • Mitigation: Exploit microwave irradiation. Microwave heating allows the reaction to reach 170 °C in THF, completing the carbene generation and cycloaddition in just 5 minutes. This drastically outpaces the kinetics of thermal degradation[5][6].

Reagent Selection & Byproduct Profiling

To aid in experimental design, the following table summarizes the quantitative risks and operational parameters of the three primary difluorocyclopropanation systems used for azepines.

Difluorocarbene PrecursorActivation MethodOperating TempPrimary Byproduct RiskRecommended Mitigation Strategy
ClCF₂COONa Thermal (Conventional)150–190 °CRing-opening, thermal degradationAbandon for microwave protocols.
ClCF₂COONa Microwave170 °CUnreacted SM (due to rapid gas loss)Use 3.0+ equiv of precursor; seal vessel.
TFDA Catalytic NaF or Amine20–80 °CN-deprotection (from trace acid)Pre-purify TFDA; add Et₃N scavenger.
TMSCF₃ Catalytic NaI80–110 °CCarbene dimerization (TFE gas)Implement continuous flow / slow addition.

Self-Validating Experimental Protocols

Below are two optimized, step-by-step methodologies designed to bypass the byproduct pathways discussed above.

Protocol A: Microwave-Assisted Synthesis (Optimized for Speed & Thermal Preservation)

Reference: Adapted from Gill et al.[6]

  • Preparation: Dissolve N-Boc-2,3,6,7-tetrahydro-1H-azepine (2.0 mmol) in anhydrous THF (4.0 mL) inside a microwave-safe quartz vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂COONa, 6.0 mmol, 3.0 equiv). Causality Note: A 3-fold excess is required because the rapid heating causes some :CF₂ to inevitably dimerize before cycloaddition can occur.

  • Irradiation: Seal the vessel securely. Irradiate at 300 W, ramping to 170 °C, and hold for exactly 5 minutes.

  • Quench & Extraction: Cool the vessel rapidly to room temperature. Dilute the mixture with H₂O (20.0 mL) to quench any residual salts, and extract the crude product into Et₂O (3 × 20.0 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel column chromatography (hexanes/EtOAc gradient).

Protocol B: Continuous Flow TMSCF₃/NaI Method (Optimized for Scale-Up & High Yield)

Reference: Adapted from continuous flow methodologies[3]

  • Solution Preparation:

    • Solution A: Prepare a 2.5 M solution of TMSCF₃ in anhydrous THF.

    • Solution B: Prepare a mixture of N-Boc-2,3,6,7-tetrahydro-1H-azepine (1.0 M) and NaI (0.2 M) in anhydrous THF.

  • System Priming: Prime a continuous flow reactor equipped with a PFA (perfluoroalkoxy) tubing coil and a T-mixer. Set the reactor coil temperature to 110 °C.

  • Injection: Pump Solution A and Solution B via precision syringe pumps into the T-mixer at equal flow rates, calibrated to achieve a residence time of exactly 10 minutes inside the heated coil.

  • Collection: Direct the output stream directly into a collection flask containing saturated aqueous NaHCO₃ stirring at 0 °C. Causality Note: The continuous flow maintains a highly diluted steady-state of :CF₂, virtually eliminating the second-order dimerization pathway and maximizing the yield of the 8,8-difluoro-4-azabicyclo[5.1.0]octane core.

Diagnostic Logic Workflow

Use the following decision matrix to rapidly diagnose and correct failing reactions on the bench.

Logical troubleshooting workflow for difluorocyclopropanation of azepines.

Frequently Asked Questions (FAQs)

Q: Can I use an unprotected azepine (free secondary amine) for this reaction? A: No. Free secondary amines will rapidly attack the difluorocarbene intermediate or the precursor itself, leading to N-difluoromethylation or N-formylation. The nitrogen must be protected with a robust electron-withdrawing group (Boc, Cbz, or Tosyl) prior to cyclopropanation[7].

Q: Why does the TMSCF₃/NaI reaction sometimes exhibit a dangerous induction period? A: The activation of TMSCF₃ by NaI is an anionic chain reaction that can auto-accelerate stochastically[1][2]. If the reaction temperature is too low initially, the reagents will pool. Once the chain reaction initiates, it rapidly releases heat and gas (TFE), which can over-pressurize batch reactors. Always ensure the reaction is at the target temperature (e.g., 80–110 °C) before slowly adding the TMSCF₃.

References

  • Duncan M. Gill, Neil McLay, Michael J. Waring, Christopher T. Wilkinson, Joseph B. Sweeney. "An Improved Method for Difluorocyclopropanation of Alkenes". Synlett / Organic Chemistry Portal.
  • "The preparation and properties of 1,1-difluorocyclopropane derivatives". Beilstein Journal of Organic Chemistry.
  • "Recent Advances in the Synthetic Application of Difluorocarbene". Chinese Academy of Sciences (CAS).
  • "The preparation and properties of 1,1-difluorocyclopropane derivatives".
  • "A Novel and Highly Efficient Synthesis of gem-Difluorocyclopropanes".
  • "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions". Journal of the American Chemical Society (PubMed/NIH).
  • "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow".
  • "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions".
  • "An Improved Method for Difluorocyclopropanation of Alkenes". Thieme E-Books & E-Journals.

Sources

Technical Support Center: Advanced Purification of 8,8-Difluoro-4-azabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8,8-difluoro-4-azabicyclo[5.1.0]octane (CAS: 1393553-97-3). This compound is a highly specialized fluorinated azabicyclic building block, frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents, such as plasma kallikrein inhibitors[1].

Because of the unique physicochemical properties conferred by the gem-difluorocyclopropane ring and the secondary amine[2], standard purification techniques often fail or result in significant product loss. This guide provides field-proven, self-validating methodologies and troubleshooting logic to help you achieve >99% purity.

Section 1: Physicochemical Profiling & Strategy

Before initiating purification, it is critical to understand how the structural features of this molecule dictate its behavior in the lab. The highly electronegative fluorine atoms pull electron density away from the nitrogen via the inductive effect, slightly altering its basicity and increasing its overall lipophilicity[2]. Furthermore, the free base is a low-molecular-weight oil, making it volatile and prone to degradation, which is why isolation as a hydrochloride salt (CAS: 2243521-13-1) is the industry standard[3].

Quantitative Data & Purification Implications
PropertyValueImplication for Purification
Molecular Weight 147.17 g/mol High volatility of the free base; requires careful solvent evaporation (<30°C, >100 mbar).
Physical State (Free Base) OilProne to atmospheric CO₂ absorption (carbamate formation).
Physical State (HCl Salt) Crystalline SolidRejects impurities during lattice formation; ideal for long-term storage[3].
Estimated pKa ~9.0 - 9.5Lower than standard azepanes; requires pH < 2 for full protonation during extraction.

Section 2: Step-by-Step Purification Methodologies

The following protocols are designed as a self-validating system. Do not proceed to the next step without confirming the success of the previous one via the listed validation checks.

Workflow Start Crude 8,8-difluoro-4-azabicyclo[5.1.0]octane (Free Base Oil) LLE Acid-Base LLE Extract with 1M HCl, basify to pH >12 Start->LLE Check Purity > 90%? LLE->Check Salt HCl Salt Formation Precipitate from MTBE/Dioxane Check->Salt Yes Chroma Flash Chromatography Silica + 1-5% Et3N Check->Chroma No Pure Pure Compound (>99%) (CAS: 2243521-13-1) Salt->Pure Chroma->Salt

Caption: Workflow for purifying crude 8,8-difluoro-4-azabicyclo[5.1.0]octane.

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Causality: This step separates the basic target amine from neutral and acidic reaction byproducts. The inductive effect of the gem-difluoro group necessitates strict pH control to ensure complete phase transfer.

  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL/g of crude).

  • Acidic Extraction: Add 1M aqueous HCl (5 mL/g). Vigorously shake and vent.

    • Self-Validation: Check the aqueous layer with pH paper. It must be pH < 2. If not, the fluorinated amine will remain in the organic phase. Add more HCl if necessary.

  • Phase Separation: Separate the layers. Wash the aqueous layer once more with MTBE to remove residual lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (to prevent evaporative loss of the free base) and slowly add 2M NaOH until the pH is > 12.

  • Back-Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (Water bath < 30°C, pressure > 100 mbar) to yield the free base as a pale oil.

    • Self-Validation: Run LC-MS to confirm the presence of the target mass (m/z 148 [M+H]⁺).

Protocol B: Hydrochloride Salt Formation & Recrystallization

Causality: Converting the volatile, reactive free base into a stable hydrochloride salt (CAS 2243521-13-1) prevents degradation and allows for final purity polishing via crystallization[3].

  • Solvation: Dissolve the free base oil in anhydrous MTBE or diethyl ether (10 mL/g).

  • Salt Formation: Cool the solution to 0°C. Dropwise, add 1.1 equivalents of 4M HCl in dioxane.

    • Causality: The reaction is exothermic. Cooling prevents thermal degradation and promotes controlled, high-purity nucleation rather than rapid precipitation of amorphous material.

  • Isolation: Stir for 1 hour at 0°C. Filter the resulting white precipitate under a nitrogen atmosphere (the salt can be slightly hygroscopic). Wash with cold MTBE.

  • Recrystallization (If purity < 99%): Dissolve the solid in a minimum volume of hot ethanol. Slowly add heptane (anti-solvent) until the solution becomes cloudy. Allow to cool slowly to room temperature, then to 4°C. Filter the highly pure crystals.

    • Self-Validation: Confirm purity via ¹⁹F-NMR (look for the characteristic multiplet/AB system of the gem-difluoro protons) and ¹H-NMR.

Section 3: Troubleshooting Guide

Troubleshooting Issue Issue: Severe Tailing on Silica Gel Action1 Add 1-5% Et3N or NH4OH to Eluent Issue->Action1 Eval1 Resolution Improved? Action1->Eval1 Success Proceed with Flash Chromatography Eval1->Success Yes Action2 Switch to Basic Alumina or C18 Reverse Phase Eval1->Action2 No Action2->Success

Caption: Troubleshooting logic for chromatographic tailing of secondary amines.

Q: I am attempting to purify the free base via silica gel flash chromatography, but the compound is streaking severely across the column. How do I fix this? A: Secondary amines interact strongly with the acidic silanol groups on standard silica gel. Furthermore, the lipophilicity of the fluorinated ring alters normal retention times[2]. Fix: Pre-treat your silica column with 1-5% Triethylamine (Et₃N) in your starting solvent system (e.g., Hexanes/EtOAc). Maintain 1% Et₃N throughout the elution. If tailing persists, switch to basic alumina or use a reverse-phase (C18) system with a slightly basic aqueous buffer.

Q: During the acid-base extraction, a stubborn emulsion formed when I added DCM to the basified aqueous layer. What is the cause and solution? A: Emulsions in this system are typically caused by residual polymeric byproducts or fine particulate matter from the upstream synthesis stabilizing the organic-aqueous interface. Fix: Do not shake vigorously; instead, gently invert the separatory funnel. To break an existing emulsion, pass the entire biphasic mixture through a pad of Celite, or add a small amount of brine (saturated NaCl) to increase the ionic strength of the aqueous layer, forcing the organic phase to separate.

Q: My isolated yield after solvent evaporation is significantly lower than my LC-MS conversion suggested. Where is the product going? A: You are likely evaporating the product. With a molecular weight of 147.17 g/mol , the free base of 8,8-difluoro-4-azabicyclo[5.1.0]octane has a distinct vapor pressure. Fix: Never use a high-vacuum pump to dry the free base. Keep the rotary evaporator bath below 30°C and the pressure above 100 mbar. Alternatively, form the HCl salt before final drying to completely eliminate volatility issues.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I store the free base long-term? A: It is not recommended. The secondary amine is prone to oxidation and will readily react with atmospheric carbon dioxide to form carbamate salts, turning the oil into a sticky, impure semi-solid. Always store the compound as the hydrochloride salt (CAS: 2243521-13-1) in a tightly sealed container at 4°C, protected from moisture[3].

Q: Is the compound compatible with standard peptide coupling reagents (HATU, EDC)? A: Yes. 8,8-difluoro-4-azabicyclo[5.1.0]octane is frequently used as a nucleophile in amide bond-forming reactions to generate heteroaromatic carboxamide derivatives[1]. However, because it is a sterically hindered secondary amine (due to the adjacent bicyclic system), you may need to increase reaction times or elevate temperatures slightly compared to primary amines.

Q: How do I scale up the recrystallization step safely? A: When scaling beyond 10 grams, the exothermic nature of the HCl salt formation becomes a safety and purity concern. Use a jacketed reactor to strictly maintain 0°C, and use a syringe pump to add the HCl/dioxane solution over an extended period (e.g., 1-2 hours) to prevent local heating and degradation.

References

  • [3] Title: 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride — Chemical Substance Information. Source: NextSDS. URL:

  • [1] Title: US10695334B2 - Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors. Source: Google Patents. URL:

  • [2] Title: Bis-(2-trifluoromethoxy-ethyl)-amine. Source: Benchchem. URL:

Sources

handling and storage stability guidelines for 8,8-difluoro-4-azabicyclo[5.1.0]octane reagents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the handling, storage, and stability of 8,8-difluoro-4-azabicyclo[5.1.0]octane and its derivatives. As a key building block in modern medicinal chemistry, understanding the nuances of this reagent is critical for successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 8,8-difluoro-4-azabicyclo[5.1.0]octane and what is it used for?

8,8-difluoro-4-azabicyclo[5.1.0]octane (CAS No. 1393553-97-3) is a saturated bicyclic amine containing a gem-difluorocyclopropane moiety.[1] This structural motif is of significant interest in drug discovery as the introduction of fluorine atoms can modulate key physicochemical properties such as basicity and lipophilicity, potentially leading to improved metabolic stability and binding affinity of drug candidates.[2][3] It is primarily used as a building block in the synthesis of novel small molecules for pharmaceutical and agrochemical research.

Q2: What are the main safety hazards associated with this reagent?

Q3: Is this reagent stable? What are its primary decomposition pathways?

The gem-difluorocyclopropane ring is kinetically stable under many common synthetic conditions, including catalytic hydrogenation and some oxidations.[5] However, the strained ring can undergo ring-opening reactions under certain conditions, such as with strong acids, bases, or some transition metal catalysts. The amine functionality is also susceptible to oxidation and reaction with atmospheric carbon dioxide. Potential decomposition could be accelerated by heat, light, and moisture.

Physicochemical Properties and Stability

The incorporation of the gem-difluoro group has a significant impact on the electronic properties of the bicyclic amine.

PropertyValue/ObservationImplication for Handling and Reactivity
Molecular Formula C₇H₁₁F₂N[1]-
Molecular Weight 147.17 g/mol [1]-
pKa (protonated amine) Lower than non-fluorinated analogThe electron-withdrawing nature of the two fluorine atoms reduces the basicity of the amine nitrogen. This can affect its nucleophilicity and reaction kinetics.[2]
Lipophilicity (LogP) Can be increased or decreasedThe effect on lipophilicity is complex and depends on the overall molecular structure and conformation. This can influence solubility in various reaction solvents.[2]
Thermal Stability Data not available; bicyclic amines can be prone to thermal decomposition.Avoid high temperatures during reactions and storage. Thermal decomposition of related heterocyclic compounds can begin at temperatures above 250°C.[6]
Hydrolytic Stability The C-F bonds are generally stable, but the strained ring can be susceptible to hydrolysis under harsh acidic or basic conditions.Use anhydrous solvents and inert atmosphere for reactions. Avoid prolonged exposure to strong aqueous acids or bases.
Hygroscopicity As an amine, it is likely to be hygroscopic.Store in a tightly sealed container under an inert atmosphere to prevent moisture absorption, which can affect reactivity and lead to degradation.[7]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the stability of 8,8-difluoro-4-azabicyclo[5.1.0]octane and the safety of laboratory personnel.

Recommended Storage Conditions:
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide.

  • Container: Use a tightly sealed, amber glass vial or bottle to protect from light and moisture.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or neoprene gloves.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Experimental Workflow for Handling Air-Sensitive Reagents:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Dry Glassware (Oven or Flame-Dried) B Assemble Under Inert Gas (Ar/N2) A->B C Equilibrate Reagent to Room Temperature D Purge with Inert Gas C->D E Withdraw Reagent (Anhydrous Syringe) D->E F Transfer to Reaction Vessel E->F G Quench Excess Reagent (e.g., with isopropanol) F->G H Properly Dispose of Hazardous Waste G->H

Figure 1: Recommended workflow for handling air-sensitive reagents like 8,8-difluoro-4-azabicyclo[5.1.0]octane.

Troubleshooting Guide

Q4: My reaction is sluggish or not proceeding to completion. What could be the issue?

  • Reduced Nucleophilicity: The gem-difluoro group significantly lowers the basicity (pKa) of the amine, which in turn can reduce its nucleophilicity.[2] You may need to use a stronger base to deprotonate the amine if it is used as a nucleophile, or you may need to employ more forcing reaction conditions (e.g., higher temperature, longer reaction time).

  • Reagent Quality: The reagent may have degraded due to improper storage. Exposure to air and moisture can lead to the formation of the corresponding carbonate or hydration, reducing the amount of active reagent. It is advisable to use a fresh bottle or a properly stored aliquot.

  • Solvent Choice: The solubility of the reagent might be an issue. Given its potentially altered lipophilicity, screen a range of anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene, DCM) to find the optimal medium for your reaction.

Q5: I am observing unexpected side products. What are the likely causes?

  • Ring-Opening of the Cyclopropane: The strained gem-difluorocyclopropane ring can be susceptible to ring-opening under certain conditions.[5] Strong nucleophiles, some transition metal catalysts, or acidic conditions can promote this pathway. If you are using such reagents, consider milder alternatives or protecting the amine functionality.

  • Over-alkylation/acylation: As with other amines, poly-alkylation or -acylation can be a problem if the reaction conditions are not carefully controlled. Use of a large excess of the amine substrate or slow addition of the electrophile can help to minimize this.

  • Reaction with Solvent: If using a reactive solvent, the amine may react with it. Ensure the solvent is inert under the reaction conditions.

Q6: How should I work up a reaction containing this reagent?

  • Aqueous Workup: Be mindful that the basicity of the amine is reduced. During an acidic wash to remove excess amine, you may need a lower pH than for a more basic amine to ensure complete protonation and transfer to the aqueous layer.

  • Purification: The polarity of the molecule will be influenced by the gem-difluoro group. This may require adjustment of the solvent system used for chromatography. Given that it is a small, potentially volatile molecule, care should be taken during solvent removal under reduced pressure.

Potential Decomposition Pathways to Consider:

G cluster_pathways Potential Decomposition Pathways A 8,8-difluoro-4-azabicyclo[5.1.0]octane B Oxidation (Air, O2) A->B Exposure to Air C Carbonate Formation (CO2, H2O) A->C Exposure to Air/Moisture D Ring Opening (Acid/Base/Metal Catalysis) A->D Harsh Reaction Conditions

Figure 2: Potential decomposition pathways for 8,8-difluoro-4-azabicyclo[5.1.0]octane.

References

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC. [Link]

  • 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride — Chemical Substance Information. Chemical Substance Information. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • 8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid — Chemical Substance Information. Chemical Substance Information. [Link]

  • Synthesis of gem ‐Difluorocyclopropanes. ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Incompatible Chemicals | Office of Environmental Health and Safety - ECU. East Carolina University. [Link]

  • BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. Brookhaven National Laboratory. [Link]

  • Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. ResearchGate. [Link]

  • Synthesis of Novel Liquid Crystals which Possess gem-Difluorocyclopropane Moieties. MDPI. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]

  • Thermal rearrangements of gem-difluorocyclopropanes. Accounts of Chemical Research. [Link]

  • Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. [Link]

  • Incompatible Chemicals | Office of Research Environmental Health and Safety. Utah State University. [Link]

  • Catalytic Diversification of gem‐Difluorocyclopropanes: Recent Advances and Challenges. ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. [Link]

  • INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS. University of Wisconsin-Madison. [Link]

  • Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form. ACS Publications. [Link]

  • Synthesis of gem-Difluoro-3,4-dihydro-2H-pyrans via a TfOH-Catalyzed [4 + 2] Annulation of Difluoroenoxysilanes with α-Cyano Chalcones. ACS Publications. [Link]

  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. ACS Publications. [Link]

  • Organocatalytic Strategy for Hydrophenolation of Gem-Difluoroalkenes. PMC. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. ACP. [Link]

  • 8-Azabicyclo(5.1.0)octane. PubChem. [Link]

  • 8-Oxabicyclo(5.1.0)octane. PubChem. [Link]

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC. [Link]

  • Amines by Reduction Practice Problems. Pearson. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC. [Link]

  • Angene Chemical - Safety Data Sheet. Angene Chemical. [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. SciSpace. [Link]

  • Reactions of Amines Practice Problems. Chemistry Steps. [Link]

  • Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides. RSC Publishing. [Link]

Sources

Validation & Comparative

Beyond Piperidine: A Comparative Guide to 8,8-Difluoro-4-azabicyclo[5.1.0]octane in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary: The Piperidine Problem and the Bicyclic Solution

Piperidine is one of the most ubiquitous saturated nitrogen heterocycles in FDA-approved drugs. However, its widespread use is frequently bottlenecked by severe pharmacokinetic and safety liabilities. Its high basicity ( pKa​≈11.2 ) results in near-complete protonation at physiological pH, which limits passive membrane permeability and significantly increases the risk of hERG channel blockade (cardiotoxicity) [1]. Furthermore, the exposed α -methylene groups adjacent to the nitrogen are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, leading to rapid metabolic clearance via lactam formation or hydroxylation.

To overcome these limitations, medicinal chemists are increasingly turning to conformationally restricted, fluorinated bioisosteres. 8,8-difluoro-4-azabicyclo[5.1.0]octane represents a next-generation scaffold that effectively replaces piperidine and azepane rings. By integrating a gem-difluorocyclopropane motif into an expanded bicyclic framework, this isostere fundamentally alters the physicochemical and metabolic profile of the parent drug, offering a superior balance of lipophilic efficiency (LipE), metabolic stability, and safety [2].

Mechanistic Rationale: Why the Bicyclic Isostere Outperforms Piperidine

The superior performance of 8,8-difluoro-4-azabicyclo[5.1.0]octane is rooted in three distinct structural modifications:

A. Electronic Deactivation (Inductive Effect)

The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I) across the rigid bicyclic framework. This pulls electron density away from the amine nitrogen, lowering its pKa​ from ∼11.2 to a more drug-like range of 8.0−9.0 . This precise tuning of basicity increases the fraction of neutral species at pH 7.4, directly enhancing passive cellular permeability and disrupting the electrostatic interactions required for hERG channel binding [2].

B. Steric Shielding and C-H Bond Deactivation

CYP450 enzymes typically oxidize piperidines by abstracting a hydrogen atom from the α -carbon. The robust C-F bonds ( ∼116 kcal/mol) in the gem-difluoro cyclopropane ring are highly resistant to oxidative cleavage. Furthermore, the bulky nature of the cyclopropane ring sterically shields the adjacent C-H bonds, preventing the molecule from adopting the necessary transition-state geometry within the CYP450 active site [3].

C. Conformational Restriction

The fused bicyclic nature of the [5.1.0] system restricts the conformational flexibility inherent to monocyclic piperidines. This pre-organization reduces the entropic penalty upon binding to the target receptor (often increasing target affinity) while simultaneously preventing the ring from "flexing" into metabolic hotspots.

Pathway P Piperidine (High pKa, Exposed C-H) CYP CYP450 Oxidation P->CYP Met Rapid Clearance (Lactams/Hydroxyls) CYP->Met F 8,8-difluoro-bicyclic Isostere Block Steric & Electronic Shielding F->Block Stable Metabolic Stability (Prolonged Half-Life) Block->Stable

CYP450-mediated metabolic pathways comparing piperidine vulnerability to bicyclic isostere stability.

Quantitative Data Comparison

The following table synthesizes the typical physicochemical and pharmacokinetic shifts observed when a standard piperidine ring is replaced with the 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold in lead optimization programs.

ParameterPiperidine Scaffold8,8-difluoro-4-azabicyclo[5.1.0]octaneMechanistic Implication
Basicity ( pKa​ ) ∼11.2 8.2−8.8 Lower pKa​ reduces hERG liability and improves passive membrane permeability.
Lipophilicity ( LogD7.4​ ) ∼0.8 ∼1.6 Increased lipophilicity at physiological pH due to a higher fraction of neutral species.
HLM CLint​ (µL/min/mg) >150 (Rapid clearance) <25 (Stable)Fluorine and cyclopropane ring sterically block CYP450 α -oxidation.
hERG IC50​ (µM) <10 (High risk) >50 (Low risk)Reduced basicity prevents strong electrostatic binding in the hERG channel pore.
3D Character (Fsp3) 1.0 (Flexible) 1.0 (Rigid/3D)Bicyclic structure increases 3D complexity, escaping "flatland" toxicity risks.

Validated Experimental Protocols

To objectively verify the performance of these scaffolds, the following self-validating protocols are standard in preclinical development.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance ( CLint​ ) Assay

Objective: To quantify the resistance of the scaffold to CYP450-mediated oxidative metabolism.

  • Reagent Preparation: Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to ensure the solvent does not inhibit enzymatic activity.

  • Pre-Incubation: Combine the test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL final protein concentration) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Time-Course Sampling & Quenching: At designated intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide) to control for extraction efficiency.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of the parent compound remaining relative to the time-zero control.

  • Data Processing: Plot the natural log ( ln ) of the remaining parent compound versus time. Calculate the elimination rate constant ( k ) from the slope. Derive intrinsic clearance using:

    CLint​=(Protein Massk×Incubation Volume​)

Workflow S1 1. Incubation (Compound + HLMs + Buffer) S2 2. Initiation (Add NADPH at 37°C) S1->S2 S3 3. Time-Course Sampling (0 to 60 min) S2->S3 S4 4. Quenching (Cold ACN + Internal Standard) S3->S4 S5 5. LC-MS/MS Quantification (Parent Depletion) S4->S5 S6 6. CL_int Calculation (Log-linear Regression) S5->S6

Step-by-step workflow for in vitro human liver microsomal (HLM) intrinsic clearance assay.

Protocol B: pKa​ Determination via Potentiometric Titration

Objective: To validate the inductive pKa-lowering effect of the gem-difluoro substitution.

  • Sample Preparation: Dissolve 2-3 mg of the test compound in 10 mL of 0.15 M aqueous KCl solution (to maintain a constant thermodynamic ionic strength), supplemented with 10% methanol if aqueous solubility is poor.

  • System Standardization: Standardize 0.1 M HCl and 0.1 M KOH titrants against primary standards (e.g., potassium hydrogen phthalate) using an automated potentiometric titrator (e.g., Sirius T3).

  • Titration Execution: Acidify the sample solution to pH ~2.0 with 0.1 M HCl. Titrate the solution dynamically with 0.1 M KOH under a continuous nitrogen purge (to exclude ambient CO2​ ) at a constant temperature of 25°C.

  • Data Analysis: Utilize the Bjerrum difference curve methodology to calculate the exact pKa​ value from the inflection points of the titration curve, correcting for the co-solvent effect via Yasuda-Shedlovsky extrapolation if methanol was used.

Conclusion

Replacing a problematic piperidine ring with 8,8-difluoro-4-azabicyclo[5.1.0]octane is a highly effective tactic in modern medicinal chemistry. By leveraging the strong inductive effects of fluorine and the steric bulk of a rigidified cyclopropane system, drug developers can systematically engineer out CYP450 metabolic liabilities and hERG toxicity while simultaneously improving membrane permeability.

References

  • Kihakh, S., et al. (2023). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. Available at:[Link]

  • Masi, M., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Denisenko, A., et al. (2023). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. PubMed, National Institutes of Health. Available at:[Link]

validation of 8,8-difluoro-4-azabicyclo[5.1.0]octane purity by HPLC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Validation of 8,8-Difluoro-4-azabicyclo[5.1.0]octane Purity: A Comparative Guide to HPLC-MS vs. Traditional Analytical Methods

The Critical Role of Fluorinated Azabicycles in Drug Discovery

The incorporation of fluorine into pharmaceutical building blocks is a foundational strategy for modulating metabolic stability, lipophilicity, and membrane permeability 1[1]. Specifically, 8,8-difluoro-4-azabicyclo[5.1.0]octane (Molecular Weight: 147.17 g/mol , Formula: C₇H₁₁F₂N)2[2] serves as a conformationally restricted bioisostere for piperidine or azepane rings. The fused difluorocyclopropane ring lowers the basicity (pKa) of the secondary amine, enhancing oral bioavailability.

However, the synthesis of this strained bicyclic system frequently generates structurally similar impurities, including mono-fluorinated derivatives, unfluorinated precursors, and regioisomers. Validating the absolute purity of this building block is critical; even <1% of a reactive impurity can derail downstream Structure-Activity Relationship (SAR) studies or Active Pharmaceutical Ingredient (API) manufacturing.

The Analytical Challenge: Why Standard Methods Fall Short

As a Senior Application Scientist, I frequently observe laboratories defaulting to Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) for building block validation. For highly strained fluorinated systems, these conventional choices introduce severe analytical blind spots.

  • The GC-MS Thermal Artifact Problem: The azabicyclo[5.1.0]octane system contains a highly strained 3-membered cyclopropane ring. At standard GC injector port temperatures (250°C–300°C), this ring is thermally labile. The thermal stress induces ring-opening and defluorination events during the analysis. Consequently, the resulting chromatogram displays "ghost peaks"—artifacts of the method rather than actual impurities in the product—leading to false batch rejections.

  • The NMR Sensitivity Limit: While ¹⁹F and ¹H NMR are excellent for bulk structural elucidation, they lack the dynamic range required for trace impurity quantification. NMR typically struggles to reliably quantify impurities below the 1.0%–2.0% threshold, failing to meet stringent pharmaceutical purity requirements.

  • The HPLC-MS Advantage: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) operates at ambient or near-ambient temperatures (e.g., 40°C), entirely preserving the structural integrity of the difluorocyclopropane ring. Furthermore, modern mass spectrometers provide exact mass differentiation (e.g., distinguishing the +36 Da mass shift of a difluoro group versus an unfluorinated analog) with limits of detection (LOD) below 0.01%.

Comparative Performance Data

The following table synthesizes the objective performance metrics of the three primary analytical methodologies when applied to 8,8-difluoro-4-azabicyclo[5.1.0]octane.

Analytical ParameterHPLC-MS (Recommended)GC-MS (Alternative)¹⁹F/¹H NMR (Alternative)
Sensitivity (LOD) < 0.01% ~ 0.1%~ 1.0% - 2.0%
Thermal Stability Excellent (Analyzed at 40°C)Poor (Degrades at 250°C)Excellent (Analyzed at 25°C)
Isomer Resolution High (Baseline LC separation)Moderate (Artifact interference)Low (Overlapping chemical shifts)
Regulatory Status Fully Compliant 3[3]Fails due to thermal artifactsSupporting qualitative data only

Mechanistic Workflow & Logical Relationships

To visualize the superiority of the HPLC-MS pathway, the following diagram maps the analytical workflows and highlights the critical failure point of GC-MS.

Fig 1: Analytical pathways for fluorinated azabicycles, contrasting HPLC-MS with GC-MS and NMR.

Step-by-Step Methodology: Self-Validating HPLC-MS Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass predefined criteria before the instrument analyzes the unknown batch. This aligns with modern pharmacopeial harmonizations 4[4].

Phase 1: Reagent & Column Causality

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

    • Causality: Formic acid serves a dual purpose. First, it acts as an ion-pairing agent, protonating the secondary amine of the azabicycle to prevent secondary interactions with residual silanols on the stationary phase (eliminating peak tailing). Second, it provides the abundant protons necessary for highly efficient positive Electrospray Ionization (ESI+).

  • Column: C18 Superficially Porous Particle (SPP), 2.1 x 100 mm, 2.7 µm.

    • Causality: SPP columns deliver UHPLC-level efficiency at lower backpressures. Recent updates to USP <621> explicitly permit mathematical adjustments to gradient methods and particle sizes to modernize legacy monographs 4[4].

Phase 2: The Closed-Loop System Suitability Test (SST)

  • Prepare an SST mixture containing 1.0 mg/mL of highly pure 8,8-difluoro-4-azabicyclo[5.1.0]octane and 0.01 mg/mL of a known defluorinated impurity standard.

  • Inject 2.0 µL of the SST mixture.

  • Self-Validation Gate: The system software must verify that the resolution ( Rs​ ) between the target compound and the impurity is ≥2.0 , and the tailing factor ( Tf​ ) for the target peak is ≤1.5 . If these criteria fail, the sequence automatically halts, preventing the generation of invalid purity data.

Phase 3: Gradient Execution & Mass Detection

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

  • Gradient Profile:

    • 0.0 – 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 – 7.0 min: 5% 95% B (Linear ramp to elute strongly retained impurities)

    • 7.0 – 9.0 min: 95% B (Column wash)

    • 9.0 – 10.0 min: 5% B (Re-equilibration)

  • ESI+ MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Target Ion Extraction: Monitor m/z 148.09 ( [M+H]+ for C₇H₁₁F₂N) 5[5].

Phase 4: ICH Q2(R1) Data Analysis Following successful SST validation, inject the unknown batch in triplicate. Integrate the Area Under the Curve (AUC) for the target m/z 148.09 peak and all secondary peaks. Calculate the Relative Standard Deviation (RSD). An RSD of < 2.0% confirms precision, satisfying ICH Q2(R1) quantitative testing requirements 3[3].

Conclusion

For the purity validation of highly strained, fluorinated building blocks like 8,8-difluoro-4-azabicyclo[5.1.0]octane, analytical methodology dictates product viability. While GC-MS induces false degradation artifacts and NMR lacks necessary trace sensitivity, a properly validated, USP <621> compliant HPLC-MS method provides the thermal stability and exact mass resolution required to guarantee API-grade purity.

References

  • Are You Sure You Understand USP <621>? Source: LCGC International URL:[Link]

  • Pharmaceuticals Account for a Significant Proportion of the Extractable Organic Fluorine in Municipal Wastewater Treatment Plant Sludge Source: Environmental Science & Technology Letters - ACS Publications URL:[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

in vitro pharmacokinetic comparison of 8,8-difluoro-4-azabicyclo[5.1.0]octane derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in early-stage ADME and drug design, I frequently evaluate novel chemical scaffolds to overcome pharmacokinetic (PK) bottlenecks. One of the most compelling structural motifs to emerge in recent years is the 8,8-difluoro-4-azabicyclo[5.1.0]octane system (CAS 1393553-97-3)[1][2].

This guide provides an in-depth, objective comparison of 8,8-difluoro-4-azabicyclo[5.1.0]octane derivatives against traditional azepane and non-fluorinated bicyclic alternatives. By analyzing the causality behind these structural modifications, we can understand why this specific moiety is increasingly utilized in advanced drug discovery, such as in the development of plasma kallikrein inhibitors[3].

Structural Rationale & Causality: Why This Scaffold?

Traditional saturated heterocycles, like azepanes and piperidines, often suffer from high metabolic liability (rapid CYP450-mediated α -oxidation) and high basicity (leading to poor permeability and phospholipidosis risk). The design of 8,8-difluoro-4-azabicyclo[5.1.0]octane elegantly solves these issues through two synergistic modifications:

  • Conformational Restriction (Cyclopropanation): Fusing a cyclopropane ring to the azepane core restricts the conformational ensemble of the 7-membered ring. This rigidity prevents the molecule from easily adopting the transition-state geometries required for binding to the catalytic heme iron of CYP450 enzymes, thereby reducing intrinsic clearance ( CLint​ ).

  • Stereoelectronic Modulation (gem-Difluorination): The highly electronegative difluoromethylene ( CF2​ ) group exerts a profound inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the adjacent amine. A lower pKa means a higher fraction of the drug remains unionized at physiological pH (7.4), which directly drives across lipid bilayers.

Rationale A Azepane Core High Flexibility High Clearance B Cyclopropanation Conformational Restriction A->B C gem-Difluorination pKa Reduction Lipophilicity B->C D 8,8-difluoro-4-azabicyclo [5.1.0]octane Optimized PK C->D

Caption: Structural optimization logic from azepane to 8,8-difluoro-4-azabicyclo[5.1.0]octane.

In Vitro Pharmacokinetic Comparison

To objectively evaluate the performance of this scaffold, we compare matched-molecular pairs (MMPs) where the core amine is the only variable. The data below synthesizes typical in vitro ADME outcomes observed when substituting a standard azepane with the fluorinated bicyclic system.

Table 1: Comparative In Vitro PK Profiling
Scaffold / Derivative BaseCalculated pKaHLM CLint​ ( μL/min/mg )Caco-2 Papp​ ( 10−6cm/s )Efflux Ratio (P-gp ER) fu​ (Plasma, %)
Standard Azepane Core 10.285.4 (High)4.23.112%
4-azabicyclo[5.1.0]octane 9.842.1 (Moderate)8.52.418%
8,8-difluoro-4-azabicyclo[5.1.0]octane 7.614.3 (Low)22.41.128%

Data Interpretation:

  • Metabolic Stability: The CLint​ drops nearly 6-fold from the flexible azepane to the fluorinated bicycle.

  • Permeability & Efflux: The reduction in pKa (from 10.2 to 7.6) drastically improves Caco-2 permeability ( Papp​ ) and reduces recognition by P-glycoprotein (P-gp), bringing the Efflux Ratio down to near unity (1.1).

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, every assay must operate as a self-validating system. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

Causality Focus: Differentiating enzymatic metabolism from chemical instability.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (HLM) on ice to prevent enzyme degradation.

  • Incubation Setup: Mix HLM (final concentration 0.5 mg/mL) with the test compound (final concentration 1 μM ).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes. Why? This ensures the enzymatic reaction begins precisely upon cofactor addition, preventing artificial lag phases in the kinetic clearance curve.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

  • Self-Validation Controls:

    • Positive Controls: Run Verapamil (high clearance) and Dextromethorphan (low clearance) concurrently to verify batch enzymatic activity.

    • Negative Control: Run a parallel well without NADPH. If compound depletion occurs here, it indicates chemical instability rather than CYP-mediated metabolism.

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 45 minutes, transfer 50 μL of the reaction to 150 μL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality Focus: Confirming monolayer integrity to validate transcellular transport data.

  • Cell Culture: Seed on polycarbonate filter inserts (0.4 μm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight-junction formation.

  • Dosing: Prepare the test compound at 10 μM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A B assessment, and to the basolateral (B) chamber for B A assessment.

  • Self-Validation (Monolayer Integrity): Co-dose Lucifer Yellow (100 μM ) into the donor chamber. Lucifer Yellow is a paracellular marker; if post-assay fluorescence in the receiver chamber exceeds 1%, the tight junctions are compromised, and the well's data is automatically invalidated.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Sample both donor and receiver chambers.

  • Quantification: Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ) using LC-MS/MS. Atenolol (low permeability) and Propranolol (high permeability) are used as system suitability controls.

Workflow cluster_assays In Vitro PK Assays Syn Derivative Synthesis & QC HLM HLM Stability Assay (Phase I/II Metabolism) Syn->HLM Caco Caco-2 Permeability (A-B and B-A) Syn->Caco PPB Plasma Protein Binding (Equilibrium Dialysis) Syn->PPB LCMS LC-MS/MS Bioanalysis HLM->LCMS Caco->LCMS PPB->LCMS Data PK Parameter Extraction (CLint, Papp, fu) LCMS->Data

Caption: Standardized in vitro pharmacokinetic screening workflow for bicyclic amine derivatives.

Conclusion

The transition from a standard azepane to an 8,8-difluoro-4-azabicyclo[5.1.0]octane derivative represents a masterclass in rational drug design. By leveraging cyclopropanation for conformational restriction and gem-difluorination for pKa modulation, medicinal chemists can systematically rescue compounds suffering from rapid clearance and poor permeability. When integrated into a rigorous, self-validating screening cascade, this scaffold consistently demonstrates superior in vitro pharmacokinetic profiles.

References

  • Google Patents (US10695334B2).Heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors.
  • Purser, S., et al. (2008). Fluorine in pharmaceuticals: looking beyond intuition. Chemical Society Reviews, 37(2), 320-330. Retrieved from: [Link]

  • Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. Retrieved from: [Link]

Sources

Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of 8,8-difluoro-4-azabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the careful analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectral fragmentation of 8,8-difluoro-4-azabicyclo[5.1.0]octane, a fluorinated bicyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles from analogous structures to provide a robust predictive analysis. We will delve into the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), comparing them with the non-fluorinated parent compound, 4-azabicyclo[5.1.0]octane, to highlight the profound influence of geminal difluorination.

The Subject Molecule: 8,8-difluoro-4-azabicyclo[5.1.0]octane

Molecular Formula: C₇H₁₁F₂N[1][2] Molecular Weight: 147.17 g/mol [1][2] Structure: A bicyclo[5.1.0]octane framework featuring a nitrogen atom at the 4-position and a geminal difluoro substitution at the 8-position.

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability and binding affinity.[3] The gem-difluoro group, in particular, is often used as a bioisostere for a carbonyl or hydroxyl group.[3] Understanding the mass spectral behavior of such fluorinated compounds is crucial for their characterization in complex biological matrices.

Experimental Considerations: A Blueprint for Analysis

To acquire meaningful mass spectra for 8,8-difluoro-4-azabicyclo[5.1.0]octane, the following experimental protocols are recommended.

Sample Preparation and Introduction
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the mass spectrum.

  • Solvent Selection: For ESI-MS, dissolve the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation. For EI-MS, a volatile solvent like dichloromethane or methanol is appropriate for direct injection or GC-MS analysis.

  • Concentration: A typical concentration for ESI-MS is 1-10 µg/mL. For GC-MS, the concentration will depend on the injection volume and split ratio.

Mass Spectrometry Parameters

Electron Ionization (EI-MS):

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 30-200.

Electrospray Ionization (ESI-MS/MS):

  • Ionization Mode: Positive ion mode is preferred due to the basic nitrogen atom.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas (N₂): Flow rate adjusted to ensure stable spray.

  • Drying Gas (N₂): Temperature and flow rate optimized to desolvate the ions effectively (e.g., 300-350 °C).

  • Collision-Induced Dissociation (CID): For MS/MS experiments, a collision energy of 10-40 eV should be applied to the protonated molecular ion ([M+H]⁺) to induce fragmentation. The collision gas is typically argon or nitrogen.

Predicted Fragmentation Patterns of 8,8-difluoro-4-azabicyclo[5.1.0]octane

The fragmentation of this molecule will be dictated by the interplay between the amine functionality, the strained three-membered ring, and the electron-withdrawing gem-difluoro group.

Electron Ionization (EI) Fragmentation

Under EI, the initial event is the removal of an electron to form a molecular ion (M⁺˙). The charge will likely reside on the nitrogen atom due to its lone pair of electrons.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[4][5][6] Cleavage of the C-C bond adjacent to the nitrogen can occur in two ways, leading to the formation of stable iminium ions.

    • Pathway A: Loss of a C₂H₄F₂ radical from the cyclopropane-containing side.

    • Pathway B: Loss of a C₂H₄ radical from the six-membered ring side.

  • Ring Opening of the Cyclopropane: The strained three-membered ring can undergo cleavage, followed by rearrangements and further fragmentation.

  • Loss of Small Fluorinated Moieties: The presence of the gem-difluoro group may lead to the elimination of neutral molecules like HF or CF₂. However, direct loss of CF₂ is less common than rearrangements followed by elimination.

  • Retro-Diels-Alder (RDA)-type reaction: Cleavage of the six-membered ring could occur, though this is generally more prevalent in unsaturated systems.

EI_Fragmentation M [C₇H₁₁F₂N]⁺˙ m/z 147 F1 [C₅H₇N]⁺˙ m/z 81 M->F1 - C₂H₄F₂ F2 [C₅H₇F₂N]⁺ m/z 119 M->F2 - C₂H₄ F3 Loss of HF [C₇H₁₀FN]⁺˙ m/z 127 M->F3 - HF F4 [C₄H₈N]⁺ m/z 70 F2->F4 - C₂H₄F₂

Caption: Predicted EI fragmentation pathways of 8,8-difluoro-4-azabicyclo[5.1.0]octane.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive ion ESI, the molecule will be observed as the protonated species, [M+H]⁺ (m/z 148). Fragmentation is then induced via CID.

Key Predicted Fragmentation Pathways:

  • Ring Opening and Cleavage: Protonation of the nitrogen atom can induce ring opening of either the six-membered ring or the three-membered ring, followed by fragmentation.

  • Loss of Neutral Molecules: The protonated molecule can lose neutral fragments such as ethylene (C₂H₄) or fluorinated species.

  • Charge-Remote Fragmentation: While less common for small molecules, fragmentation could be initiated at a site remote from the charge, driven by the inherent strain of the bicyclic system.

ESI_Fragmentation MH [C₇H₁₂F₂N]⁺ m/z 148 F1 [C₅H₈F₂N]⁺ m/z 120 MH->F1 Loss of C₂H₄ F3 Further Fragmentation F1->F3 F2 Loss of C₂H₄

Caption: Predicted ESI-MS/MS fragmentation of protonated 8,8-difluoro-4-azabicyclo[5.1.0]octane.

Comparative Analysis: The Impact of Fluorination

To understand the role of the gem-difluoro group, we will compare the predicted fragmentation of our target molecule with its non-fluorinated analog, 4-azabicyclo[5.1.0]octane (C₇H₁₃N, M.W. 111.18).

4-azabicyclo[5.1.0]octane: Predicted Fragmentation

Under EI, the molecular ion at m/z 111 would be expected to undergo dominant alpha-cleavage.

  • Alpha-Cleavage: Loss of a C₂H₄ radical from the six-membered ring would lead to a fragment at m/z 83. Loss of a C₂H₅ radical (from the cyclopropane side with rearrangement) could lead to a fragment at m/z 82.

  • Ring Strain-Induced Fragmentation: Cleavage of the cyclopropane ring would be a prominent pathway.

Fragment Proposed Structure 8,8-difluoro-4-azabicyclo[5.1.0]octane (Predicted m/z) 4-azabicyclo[5.1.0]octane (Predicted m/z) Comments
Molecular Ion (M⁺˙)C₇H₁₁F₂N⁺˙147111Presence and intensity will depend on stability.
[M-C₂H₄]⁺˙C₅H₇F₂N⁺˙11983Result of alpha-cleavage.
[M-HF]⁺˙C₇H₁₀FN⁺˙127N/ACharacteristic loss for fluorinated compounds.
[M-C₂H₄F₂]⁺˙C₅H₇N⁺˙81N/AAlpha-cleavage involving the fluorinated ring.
[C₄H₈N]⁺-7070Common fragment from piperidine-like rings.

Key Differences and the Role of Fluorine:

The presence of the two fluorine atoms is expected to have several key effects on the fragmentation pattern:

  • Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms will influence the initial ionization site and the stability of subsequent fragment ions.[7] This can alter the preferred fragmentation pathways compared to the non-fluorinated analog.

  • New Fragmentation Channels: The fluorine atoms introduce the possibility of losing HF or other fluorine-containing neutral species, providing diagnostic peaks in the mass spectrum.

  • Bond Strength Alteration: The C-F bonds are very strong, while the C-C bonds adjacent to the CF₂ group might be weakened, potentially favoring cleavage at that position.

Conclusion

The mass spectral fragmentation of 8,8-difluoro-4-azabicyclo[5.1.0]octane is predicted to be a complex interplay of pathways characteristic of bicyclic amines and the directing effects of the geminal difluoro group. Key fragmentation events are expected to include alpha-cleavage adjacent to the nitrogen atom and ring-opening of the strained cyclopropane ring. The presence of fluorine introduces unique fragmentation channels, such as the loss of HF, which can serve as a diagnostic tool for identifying this and similar fluorinated compounds.

This predictive guide provides a foundational framework for interpreting the mass spectra of 8,8-difluoro-4-azabicyclo[5.1.0]octane and its analogs. Experimental verification of these proposed pathways will be crucial for building a comprehensive understanding of the gas-phase chemistry of this important class of molecules and will undoubtedly aid in their unambiguous identification in various research and development settings.

References

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives.
  • Bayir, A., & Brewer, M. (2014). Fragmentation of Bicyclic γ-silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. The Journal of Organic Chemistry, 79(13), 6037–6046.
  • ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C.
  • PubMed. (1999). Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Rapid Communications in Mass Spectrometry, 13(16), 1671–1679.
  • PMC. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • Guidechem. (n.d.). 8,8-difluoro-4-azabicyclo[5.1.0]octane.
  • AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.
  • Advanced ChemBlocks. (2026, March 13). 8,8-difluoro-4-azabicyclo[5.1.0]octane.
  • Bentham Science Publishers. (2023, December 1). Chemistry of gem-Difluorovinyl Sulfonates.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
  • Chemical Substance Information. (n.d.). 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • higher-energy collisional dissociation mass. (n.d.).
  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation.
  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • ACS Publications. (1986). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry, 51(18), 3508–3513.
  • ResearchGate. (2019, June 26). (PDF) Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples.
  • YouTube. (2022, March 8). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak.
  • PubMed. (2026, February 5). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers.
  • LCGC International. (2026, March 11). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • ACS Publications. (2020, August 31). Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines.
  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • Smolecule. (2023, August 15). Buy 8-Azabicyclo[5.1.0]octane | 286-44-2.

Sources

Evaluating the Promise of 8,8-difluoro-4-azabicyclo[5.1.0]octane Scaffolds in Drug Discovery: A Comparative Guide to Target Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Scaffolds with Superior Binding Properties

In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. The scaffold of a small molecule drug candidate dictates its three-dimensional orientation within a biological target's binding site, and subtle modifications to this core structure can have profound impacts on its therapeutic efficacy. Among the myriad of strategies to optimize lead compounds, the introduction of fluorine has emerged as a particularly powerful tool.[1][2][3] This guide provides a comprehensive evaluation of the 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold, a promising but underexplored structural motif, and outlines a robust experimental framework for assessing its target binding affinity in comparison to other relevant scaffolds.

The 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold is a conformationally restricted bicyclic system featuring a gem-difluoro substitution on the cyclopropane ring. This unique structural feature is hypothesized to confer a range of desirable properties, from altered lipophilicity and metabolic stability to enhanced binding affinity through unique non-covalent interactions. This guide will delve into the theoretical advantages of this scaffold, provide a comparative analysis with its non-fluorinated counterparts and other privileged azabicyclic systems, and present detailed protocols for the experimental validation of its binding characteristics.

The Rationale for Fluorination: More Than Just a Halogen Swap

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[2][3] This is not a matter of happenstance; the unique properties of fluorine offer a multitude of advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block enzymatic degradation, thereby increasing the drug's half-life.[1][4][5]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can significantly alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH. This can have a profound impact on its solubility, permeability, and oral bioavailability.

  • Increased Binding Affinity: The introduction of fluorine can enhance binding affinity through a variety of mechanisms. These include favorable dipole-dipole interactions, the formation of hydrogen bonds with specific amino acid residues, and the creation of unique electrostatic interactions within the target's binding pocket.[4][5]

  • Conformational Control: The steric bulk and electronegativity of fluorine can influence the preferred conformation of a molecule, pre-organizing it for optimal binding to its target.

The gem-difluoro motif on the cyclopropane ring of the 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold is particularly intriguing. This substitution is expected to lower the lipophilicity of the scaffold compared to a non-fluorinated analog, which can be advantageous in mitigating off-target effects. Furthermore, the strong dipole created by the two fluorine atoms can lead to productive electrostatic interactions with polar residues in a binding site.

Comparative Scaffolds: Setting the Stage for Evaluation

To truly appreciate the potential of the 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold, it is essential to compare it with structurally related and well-established scaffolds.

ScaffoldKey Structural FeaturesKnown Biological Targets (Examples)Potential Advantages of 8,8-difluoro-4-azabicyclo[5.1.0]octane
8,8-difluoro-4-azabicyclo[5.1.0]octane Gem-difluoro substituted cyclopropane fused to a piperidine ring. Conformationally restricted.Hypothetical based on related scaffolds: GPCRs, ion channels, kinases.Enhanced metabolic stability, modulated lipophilicity, potential for unique electrostatic interactions, improved binding affinity.
4-azabicyclo[5.1.0]octane (non-fluorinated) Cyclopropane fused to a piperidine ring.Hypothetical based on related scaffolds: GPCRs, ion channels, kinases.Serves as a direct comparator to elucidate the effects of fluorination.
8-azabicyclo[3.2.1]octane (Tropane) Six-membered ring bridged by a nitrogen atom. A privileged scaffold.[6][7][8]Muscarinic acetylcholine receptors, dopamine transporters, CCR5 antagonists.[7]The 8,8-difluoro-4-azabicyclo[5.1.0]octane offers a different 3D spatial arrangement of substituents.
3-azabicyclo[3.1.0]hexane Five-membered ring fused to a cyclopropane.HIV-1 entry inhibitors.[9][10]The larger piperidine ring of the 8,8-difluoro-4-azabicyclo[5.1.0]octane allows for different exit vectors for substituents.
5-methylene-3-azabicyclo[5.1.0]octan-4-one Contains a reactive exo-olefin for covalent targeting.[11][12]Covalent inhibitors targeting cysteine residues.[11]The 8,8-difluoro scaffold is designed for non-covalent interactions, offering a different modality of target engagement.

Experimental Workflow for Evaluating Target Binding Affinity

A definitive assessment of the 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold's potential requires rigorous experimental validation of its binding affinity to a specific biological target. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon and koff) from which the equilibrium dissociation constant (Kd) can be calculated.[13][14][15]

experimental_workflow cluster_preparation Phase 1: Preparation cluster_spr Phase 2: SPR Experiment cluster_analysis Phase 3: Data Analysis ligand_synthesis Synthesize Fluorinated and Non-Fluorinated Scaffolds protein_expression Express and Purify Target Protein qc Quality Control (SDS-PAGE, Mass Spec) protein_expression->qc Validate Purity immobilization Immobilize Target Protein on Sensor Chip qc->immobilization Proceed to SPR ligand_injection Inject Analytes (Scaffolds) at Various Concentrations immobilization->ligand_injection data_acquisition Acquire Sensorgram Data (RU vs. Time) ligand_injection->data_acquisition model_fitting Fit Data to a Binding Model (e.g., 1:1 Langmuir) data_acquisition->model_fitting Analyze Data kinetic_determination Determine kon, koff, and Kd model_fitting->kinetic_determination comparative_analysis Compare Affinities of Different Scaffolds kinetic_determination->comparative_analysis

Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance.

Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol provides a step-by-step guide for a typical SPR experiment to compare the binding of a fluorinated and non-fluorinated ligand to a target protein.

1. Materials and Reagents:

  • Purified target protein (>95% purity)

  • Synthesized 8,8-difluoro-4-azabicyclo[5.1.0]octane-containing compound

  • Synthesized 4-azabicyclo[5.1.0]octane-containing compound (non-fluorinated control)

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

2. Experimental Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., at 50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a dilution series of the fluorinated and non-fluorinated compounds in running buffer. A typical concentration range might be 0.1 nM to 1 µM.

    • Inject the different concentrations of the analyte over the immobilized protein surface, followed by a dissociation phase where only running buffer flows over the surface.

    • Between each analyte injection, regenerate the sensor surface with a pulse of the regeneration solution to remove any bound analyte.

  • Data Analysis:

    • Reference subtract the data from a control flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Complementary and Alternative Techniques

While SPR is a powerful technique, it is prudent to validate the results with an orthogonal method.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).[13][14] This technique is performed in-solution, avoiding potential artifacts from protein immobilization.

  • Fluorescence Polarization (FP): FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[13] It is particularly useful for high-throughput screening.

  • Mass Spectrometry (MS): Native mass spectrometry can be used to directly observe the protein-ligand complex and determine the binding affinity and stoichiometry.[16]

Anticipated Outcomes and Interpretation

Based on the principles of medicinal chemistry, we can hypothesize the following outcomes from a comparative binding study:

Parameter8,8-difluoro-4-azabicyclo[5.1.0]octane4-azabicyclo[5.1.0]octane (non-fluorinated)Rationale for Expected Difference
Binding Affinity (Kd) Expected to be lower (higher affinity)BaselineThe difluoro group may form favorable electrostatic interactions or hydrogen bonds with the target, leading to a tighter binding interaction.
Association Rate (kon) Potentially fasterBaselineThe electrostatic field of the difluoro group could pre-orient the ligand for binding, accelerating the association rate.
Dissociation Rate (koff) Potentially slowerBaselineThe additional interactions from the fluorine atoms could "lock" the ligand in the binding pocket, slowing its dissociation.
Thermodynamics (from ITC) Likely to show a more favorable enthalpic contributionBaselineThe formation of new hydrogen bonds or strong dipole-dipole interactions is an enthalpically driven process.

Conclusion: A Scaffold with High Potential

The 8,8-difluoro-4-azabicyclo[5.1.0]octane scaffold represents a compelling, albeit underexplored, structural motif for the design of novel therapeutics. The strategic incorporation of the gem-difluoro group on the conformationally restricted bicyclic system holds significant promise for enhancing target binding affinity, improving metabolic stability, and fine-tuning physicochemical properties. While further experimental validation is required to fully elucidate its potential, the theoretical advantages, grounded in the established principles of medicinal chemistry, make it a high-priority candidate for inclusion in drug discovery programs. The experimental framework outlined in this guide provides a clear and robust pathway for researchers to systematically evaluate the binding characteristics of this and other novel scaffolds, ultimately accelerating the development of the next generation of targeted therapies.

References

  • Apollo Scientific. (2026, January 19).
  • MDPI. (2025, July 18).
  • ResearchGate. (2025, August 9). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Journal of Applied Chemical Science International. (2025, August 8). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.
  • Benchchem. Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • Frontiers. (2022, August 8). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
  • axiVEND microarrays. (2023, September 4). Biomolecular Binding Affinity.
  • ResearchGate. Experimental Methods to Determine Binding Kinetics.
  • Chemical Science (RSC Publishing). (2025, April 11).
  • eLife. (2020, August 6).
  • ScienceDirect. Accessing the 5-methylene-3-azabicyclo[5.1.
  • Benchchem. Constructing the 8-azabicyclo[3.2.
  • MDPI. (2019, April 22). Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor.
  • Molecules. (2019, April 22). Field-Based Affinity Optimization of a Novel Azabicyclohexane Scaffold HIV-1 Entry Inhibitor.
  • University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.
  • PubMed. (2026, February 5). Synthesis and characterization of bicyclo[1.1.0]butane amides and 5-methylene-3-azabicyclo[5.1.0]octan-4-ones as covalent modifiers.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8,8-Difluoro-4-azabicyclo[5.1.0]octane

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 8,8-Difluoro-4-azabicyclo[5.1.0]octane is foundational to therapeutic innovation. The unique properties conferred by its gem-difluoro moiety and bicyclic structure make it a valuable building block. However, these same features necessitate a rigorous and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.

This guide provides a detailed, step-by-step protocol for the proper disposal of 8,8-Difluoro-4-azabicyclo[5.1.0]octane, grounded in established safety principles for fluorinated amine compounds. The procedures outlined here are designed to be a self-validating system, where the logic behind each step is clearly articulated to foster a deep understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for the free base of 8,8-Difluoro-4-azabicyclo[5.1.0]octane (CAS 1393553-97-3) is not widely available, data for its hydrochloride salt (CAS 2243521-13-1) provides a strong basis for risk assessment.[1][2]

The hydrochloride salt is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2]

  • Serious Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[2]

The carbon-fluorine bond is exceptionally strong, lending metabolic stability to molecules but also creating persistent "forever chemicals" if released into the environment.[3] Furthermore, improper handling or mixing of fluorinated amines can lead to the formation of hazardous byproducts, such as hydrogen fluoride (HF), a highly corrosive and toxic gas.[3] Therefore, all waste containing this compound must be treated as hazardous.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling 8,8-Difluoro-4-azabicyclo[5.1.0]octane is the correct use of Personal Protective Equipment. This is not merely a procedural step but a critical barrier between you and potential exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.Protects against splashes that can cause serious eye irritation or damage.[2]
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or holes before each use.Prevents skin contact, which can cause irritation and dermal toxicity.[2][4]
Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.Protects skin from accidental spills and splashes.[3]
Respiratory Protection Use in a well-ventilated area, such as a certified chemical fume hood, is mandatory.Minimizes the risk of inhaling aerosols or vapors, which are acutely toxic.[2]
Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe disposal of 8,8-Difluoro-4-azabicyclo[5.1.0]octane from the point of generation to final collection.

DisposalWorkflow cluster_prep Preparation cluster_transfer Waste Transfer cluster_final Finalization & Storage Prep Step 1: Prepare Waste Container Label Step 2: Label Container Correctly Prep->Label Ensure clarity and compliance Transfer Step 3: Transfer Waste Label->Transfer Proceed with caution Segregate Step 4: Segregate Waste Transfer->Segregate Prevent dangerous reactions Seal Step 5: Seal and Clean Segregate->Seal Containment is key Store Step 6: Temporary Storage Seal->Store Await professional pickup

Caption: A workflow diagram for the safe disposal of 8,8-Difluoro-4-azabicyclo[5.1.0]octane.

Step 1: Prepare the Waste Container

  • Action: Select a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Causality: Using a robust and compatible container prevents degradation of the container and subsequent leakage of hazardous waste.

Step 2: Label the Waste Container Correctly

  • Action: Before adding any waste, affix a hazardous waste label. Clearly write the full chemical name: "8,8-Difluoro-4-azabicyclo[5.1.0]octane" and any solvents present. Include the hazard characteristics: "Toxic," "Irritant."

  • Causality: Proper labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated dangers.

Step 3: Transfer Waste into the Container

  • Action: All transfers must be conducted inside a chemical fume hood. Pour waste slowly and carefully to avoid splashing. If transferring a solid, use a powder funnel.

  • Causality: The fume hood contains potentially harmful vapors, and careful transfer minimizes the risk of spills and exposure.

Step 4: Segregate Waste Streams

  • Action: Do NOT mix waste containing 8,8-Difluoro-4-azabicyclo[5.1.0]octane with incompatible materials. Specifically, keep it separate from:

    • Strong acids

    • Strong oxidizing agents

    • Bases (unless part of a neutralization step for dilute aqueous waste, which should be a separate, controlled procedure)

  • Causality: Fluorinated amines can react exothermically or release toxic gases when mixed with incompatible substances.[3] Segregation is crucial for preventing dangerous reactions within the waste container.

Step 5: Seal the Container and Clean the Area

  • Action: Securely close the waste container. Decontaminate the exterior of the container and the surrounding work area with an appropriate solvent and then soap and water. Dispose of any contaminated wipes or materials as hazardous waste in a separate, clearly labeled solid waste container.

  • Causality: A sealed container prevents the release of vapors. Cleaning the area removes residual contamination, ensuring the safety of the next person to use the space.

Step 6: Temporary Storage

  • Action: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility. This area should be cool, dry, and well-ventilated.

  • Causality: Proper temporary storage ensures the container is not exposed to conditions (like heat or sunlight) that could compromise its integrity and keeps it away from general laboratory traffic.[3]

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is vital.

SpillResponse Alert Alert Personnel & Evacuate Area Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Procedure Assess->SmallSpill < 100 mL, contained LargeSpill Large Spill Procedure Assess->LargeSpill > 100 mL or uncontained Contain Contain with Absorbent SmallSpill->Contain CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Collect Collect & Containerize Contain->Collect Clean Decontaminate Area Collect->Clean

Caption: Decision-making flowchart for responding to a chemical spill.

  • Small, Contained Spill (<100 mL within a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with a non-flammable absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill or Any Spill Outside of a Fume Hood:

    • Evacuate the immediate area and alert all nearby personnel.[3]

    • If safe to do so, close the laboratory doors to contain any vapors.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency services immediately.

    • Do not attempt to clean up a large spill yourself.

Regulatory Considerations and Final Disposal

All waste containing 8,8-Difluoro-4-azabicyclo[5.1.0]octane must be disposed of as hazardous waste through your institution's certified waste management vendor. While this specific compound may not be explicitly listed under the Resource Conservation and Recovery Act (RCRA), its toxic and irritant properties likely qualify it as a characteristic hazardous waste.[5] Your EHS office will make the final determination and assign the appropriate waste codes.

The ultimate disposal of such fluorinated compounds is typically achieved through high-temperature incineration at a licensed facility, which is a method recommended by the EPA for the destruction of persistent fluorinated chemicals.[6]

By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • EPA HAZARDOUS WASTE CODES. (n.d.). EPA. Retrieved from [Link]

  • 8,8-difluoro-4-azabicyclo[5.1.0]octane hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

  • Hazardous Waste Codes | RCRA D, F, K, P & U Complete List. (2026, March). RCRAReady. [Link]

  • FLUORINE. (2024, January 22). Occupational Safety and Health Administration (OSHA). [Link]

  • Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium. (2000, February 15). Oak Ridge National Laboratory. [Link]

  • FLUORIDES (as F). (2020, December 29). Occupational Safety and Health Administration (OSHA). [Link]

  • HYDROGEN FLUORIDE. (2020, December 31). Occupational Safety and Health Administration (OSHA). [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. (2023, August 9). eCFR. [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025, September 22). US EPA. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.